Phosphine-biotin
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJATKZPSPFIQY-CELQPYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N4O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Phosphine-Biotin Staudinger Ligation
For Researchers, Scientists, and Drug Development Professionals
The Staudinger ligation is a powerful and versatile chemoselective reaction that has become an indispensable tool in chemical biology, drug development, and proteomics. This bioorthogonal reaction enables the covalent conjugation of a phosphine- and an azide-containing molecule in a highly specific manner, even within the complex milieu of a biological system. This guide provides a detailed exploration of the phosphine-biotin Staudinger ligation, focusing on its mechanism, quantitative aspects, and practical applications.
The Core Mechanism: A Tale of Two Reactions
The Staudinger ligation is a modification of the classic Staudinger reaction, discovered by Hermann Staudinger in the early 20th century.[1][2] The original reaction involves the reduction of an azide to a primary amine by a triarylphosphine, with the concomitant formation of a phosphine oxide.[1][2] The key insight that transformed this reaction into a powerful ligation tool was the strategic placement of an electrophilic trap on one of the phosphine's aryl rings.[2] This trap intercepts the key aza-ylide intermediate, leading to the formation of a stable amide bond between the two reactant molecules.
The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate is unstable and rapidly loses dinitrogen gas (N₂) to produce a highly reactive aza-ylide (or iminophosphorane). It is at this stage that the classic Staudinger reaction and the Staudinger ligation diverge. In the absence of an electrophilic trap and in the presence of water, the aza-ylide is hydrolyzed to a primary amine and a phosphine oxide. However, in the Staudinger ligation, the ortho-positioned ester group on the phosphine acts as an intramolecular electrophilic trap. The nucleophilic nitrogen of the aza-ylide attacks the ester carbonyl, leading to a cyclized intermediate that, upon hydrolysis, yields a stable amide bond and the phosphine oxide byproduct.
There are two main variants of the Staudinger ligation: the non-traceless and the traceless ligation.
-
Non-Traceless Staudinger Ligation: In this version, the phosphine oxide remains as part of the final conjugate. This can sometimes be a disadvantage, as the bulky and relatively nonpolar phosphine oxide can alter the properties of the labeled biomolecule.
-
Traceless Staudinger Ligation: To address the limitations of the non-traceless version, the traceless Staudinger ligation was developed. In this elegant modification, the phosphine reagent is designed with a cleavable linker, often a thioester or a similar moiety. Following the initial steps of the ligation, an S- to N-acyl transfer occurs, leading to the formation of an amide bond without the incorporation of the phosphine oxide into the final product. This "traceless" nature is highly desirable for applications where the integrity of the biomolecule's structure and function is paramount.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the mechanisms of the non-traceless and traceless this compound Staudinger ligation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Bioorthogonal Labeling with Phosphine-Biotin Probes
This guide provides a comprehensive overview of the core principles, mechanisms, and applications of this compound chemistry within the field of bioorthogonal chemistry. It focuses on the Staudinger ligation, a foundational reaction that enables the specific covalent labeling of biomolecules in complex biological systems.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. Coined by Carolyn Bertozzi, the term highlights the critical requirements for such reactions: they must be highly selective, proceed under physiological conditions (aqueous environment, neutral pH, and ambient temperature), and involve functional groups that are abiotic, meaning they are absent in biological systems. These reactions provide a powerful toolkit for chemical biologists to probe complex biological processes in real-time, from tracking biomolecules to developing targeted therapeutics.
The Core Principle: The Staudinger Ligation
At the heart of this compound labeling is the Staudinger ligation , a bioorthogonal reaction developed by the Bertozzi group based on the classic Staudinger reaction discovered by Hermann Staudinger.[1][2] The reaction facilitates the formation of a stable amide bond through the chemoselective coupling of two abiotic functional groups: an azide and a specially engineered triarylphosphine .[2]
The azide group is an ideal chemical reporter for metabolic labeling. It is small, stable, non-toxic, and does not participate in any native cellular reactions.[2][3] Cells can be supplied with biosynthetic precursors (e.g., sugars, amino acids) containing an azide group, which are then incorporated into macromolecules like glycoproteins and proteins through the cell's own metabolic machinery.
The phosphine serves as the probe, designed to react specifically with the azide. To transform the classic Staudinger reaction (which reduces the azide to an amine) into a ligation (a joining reaction), the phosphine is engineered with an ortho-positioned electrophilic trap, typically a methyl ester. This modification is crucial for redirecting the reaction intermediate to form a stable covalent bond.
Reaction Mechanism
The Staudinger ligation proceeds through a well-defined, multi-step mechanism that ensures its specificity and stability.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the triarylphosphine onto the terminal nitrogen of the azide.
-
Formation of a Phosphazide: This initial attack forms a linear phosphazide intermediate.
-
Loss of Dinitrogen: The phosphazide is unstable and rapidly undergoes an irreversible retrocycloaddition, releasing dinitrogen gas (N₂) to form an aza-ylide intermediate.
-
Intramolecular Trapping and Rearrangement: The key step of the ligation occurs when the aza-ylide is intramolecularly trapped by the adjacent ester group. This forms a five-membered ring intermediate.
-
Hydrolysis and Product Formation: This intermediate is then hydrolyzed, leading to the formation of a stable amide bond linking the two molecules and a phosphine oxide byproduct.
The entire process is highly efficient and specific, occurring without the need for cytotoxic catalysts like copper, which is a significant advantage for live-cell studies.
Caption: Figure 1: Mechanism of the Staudinger Ligation.
The this compound Probe
A this compound probe is a specialized reagent where the engineered triarylphosphine is covalently attached to a biotin molecule. This design allows researchers to leverage the extremely high affinity of the biotin-avidin (or streptavidin) interaction (Kd ≈ 10⁻¹⁵ M) for detection and purification purposes.
After an azide-modified biomolecule is labeled with a this compound probe via the Staudinger ligation, the resulting biotinylated biomolecule can be:
-
Visualized using fluorescently-labeled streptavidin conjugates in applications like fluorescence microscopy or flow cytometry.
-
Detected in complex mixtures (e.g., cell lysates) using streptavidin-enzyme conjugates (like HRP) in Western blotting.
-
Purified and enriched from lysates using streptavidin-coated affinity resins for downstream analysis, such as mass spectrometry-based proteomics.
Applications in Research and Drug Development
The this compound ligation strategy is a versatile tool with numerous applications.
-
Glycan Profiling: A primary application is in metabolic glycoengineering. Cells are cultured with azide-containing sugar analogs, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which are metabolized and incorporated into cell-surface glycans. These azido-glycans can then be tagged with this compound to study glycosylation patterns, which are often altered in diseases like cancer.
-
Protein Labeling: Site-specific incorporation of azido-amino acids into proteins allows for precise labeling to study protein localization, interactions, and function.
-
Drug Delivery: The surface of drug delivery vehicles, such as liposomes, can be functionalized with azides. These can then be ligated with this compound or other phosphine-tagged molecules to facilitate targeted delivery or to attach imaging agents.
Caption: Figure 2: Workflow for Metabolic Labeling & Detection.
Quantitative Data: Reaction Kinetics
A significant consideration in choosing a bioorthogonal reaction is its speed. The classic Staudinger ligation is known for its high specificity but has relatively slow kinetics compared to copper-catalyzed or strain-promoted click chemistry. However, modifications to both the phosphine and azide components have led to significantly faster variants.
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Reference(s) |
| Classic Staudinger Ligation (ester-phosphine + alkyl azide) | ~1.9 x 10⁻³ - 7.7 x 10⁻³ | The standard for many early bioorthogonal studies. | |
| Traceless Staudinger Ligation (phosphinothioester) | 7.7 x 10⁻³ | Proceeds with high yield and no phosphine oxide remnant on the product. | |
| Staudinger Ligation (ester-phosphine + benzyl azide) | ~8.4 x 10⁻³ | Measured in a CDCl₃/DMSO-d₆ solvent system. | |
| Perfluoroaryl Azide (PFAA) + Aryl Phosphine | 3.68 - 18.0 | Extremely fast variant; iminophosphorane product is stable to hydrolysis. |
Experimental Protocols
Protocol: Metabolic Labeling and this compound Tagging of Live Cells
This protocol provides a general framework for labeling cell-surface glycans.
-
Cell Culture and Metabolic Labeling:
-
Plate cells (e.g., HeLa or Jurkat) and allow them to adhere or reach the desired density.
-
Prepare a stock solution of an azido sugar (e.g., Ac₄ManNAz) in DMSO.
-
Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide into cellular glycoconjugates.
-
-
This compound Ligation:
-
Harvest the cells (if in suspension) or wash the adherent cells three times with ice-cold PBS (pH 7.4).
-
Prepare a solution of the this compound reagent in complete medium or PBS at a concentration of 100-250 µM.
-
Resuspend or cover the cells with the this compound solution.
-
Incubate for 1-2 hours at 37°C to allow the Staudinger ligation to proceed.
-
-
Washing:
-
Wash the cells three times with PBS to remove any excess, unreacted this compound reagent.
-
The cells are now ready for downstream analysis.
-
Protocol: Detection of Biotinylated Proteins by Western Blot
This protocol outlines the detection of labeled proteins from a cell lysate.
-
Cell Lysis:
-
Following the labeling and washing steps above, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Probing:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.
-
Incubate the membrane with a Streptavidin-HRP (Horseradish Peroxidase) conjugate, diluted in blocking buffer according to the manufacturer's recommendation, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the resulting signal using an imaging system or X-ray film.
-
Protocol: Visualization by Fluorescence Microscopy
This protocol describes the preparation of labeled cells for imaging.
-
Cell Preparation and Fixation:
-
Grow cells on glass coverslips.
-
Perform the metabolic labeling and this compound ligation as described in Protocol 6.1.
-
After the final wash, fix the cells by incubating with 4% formaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization (Optional):
-
To visualize intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell-surface labeling, this step can be skipped.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in a blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
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Advantages and Limitations
Advantages:
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High Bioorthogonality: Azides and phosphines are truly abiotic and do not cross-react with cellular components.
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Catalyst-Free: The reaction proceeds without the need for potentially toxic metal catalysts, making it ideal for live-cell and in vivo studies.
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Stable Covalent Bond: The resulting amide bond is highly stable under physiological conditions.
-
Versatile Detection: The use of a biotin tag enables a wide range of well-established and highly sensitive detection and purification methods.
Limitations:
-
Slow Kinetics: The classic Staudinger ligation is significantly slower than other bioorthogonal reactions, which can be a drawback for imaging dynamic processes or labeling low-abundance molecules.
-
Phosphine Oxidation: Triarylphosphines can be susceptible to air oxidation, which can reduce labeling efficiency.
-
Background Signal: High concentrations of phosphine probes may be required to drive the reaction, potentially leading to higher background from non-specific binding.
Conclusion
The this compound principle, executed via the Staudinger ligation, remains a cornerstone of bioorthogonal chemistry. Its exceptional specificity and biocompatibility have enabled groundbreaking research in chemical biology, particularly in the field of glycoproteomics. While newer, faster bioorthogonal reactions have been developed, the Staudinger ligation's robust, catalyst-free nature ensures its continued relevance for a wide array of applications, from fundamental cell biology to the development of novel diagnostic and therapeutic strategies. For researchers requiring a reliable method for labeling biomolecules in living systems, the this compound system offers a powerful and well-validated approach.
References
An In-Depth Technical Guide to the Synthesis of Phosphine-Biotin Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of phosphine-biotin derivatives, crucial tools in chemical biology and drug discovery. By harnessing the bioorthogonal Staudinger ligation, these molecules enable the specific labeling and analysis of biomolecules in complex biological systems. This document details synthetic methodologies, experimental protocols, and applications in studying cellular signaling pathways.
Introduction to this compound Derivatives and the Staudinger Ligation
This compound derivatives are bifunctional molecules that combine the reactivity of a phosphine group with the high-affinity binding of biotin to avidin and streptavidin. The phosphine moiety participates in the Staudinger ligation, a bioorthogonal reaction with azides. This reaction is highly specific and can proceed under mild, aqueous conditions, making it ideal for labeling biomolecules in their native environment without interfering with biological processes.[1][2][3]
The Staudinger ligation involves the reaction of a phosphine with an azide to form an aza-ylide intermediate. In the presence of an intramolecular ester trap, this intermediate rearranges to form a stable amide bond, covalently linking the this compound probe to the azide-modified biomolecule.[4] This powerful technique allows for the selective attachment of a biotin tag to proteins, glycans, nucleic acids, and other molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group.[1] The biotin tag then serves as a versatile handle for detection, purification, and visualization using avidin- or streptavidin-based reagents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the conjugation of a phosphine-containing carboxylic acid or a related activated derivative with a biotin moiety that has been modified with a linker containing a reactive amine or alcohol group. The choice of linker can influence the solubility and steric accessibility of the final probe.
Synthesis of a Phosphine-PEG-Biotin Derivative
One common approach involves the use of a polyethylene glycol (PEG) linker to improve the water solubility of the final this compound derivative. A general synthetic scheme is the coupling of a phosphine-containing carboxylic acid to an amine-terminated PEG-biotin conjugate.
Experimental Protocol: Synthesis of a Phosphine-PEG-Biotin Derivative via Amide Coupling
This protocol describes the synthesis of a this compound derivative using 4-(diphenylphosphino)benzoic acid and an amine-functionalized biotin-PEG linker.
Materials:
-
4-(diphenylphosphino)benzoic acid
-
Amine-PEG-Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of 4-(diphenylphosphino)benzoic acid: In a round-bottom flask, dissolve 4-(diphenylphosphino)benzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF dropwise to the solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Reaction Monitoring: Monitor the formation of the NHS ester by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.
-
Coupling with Amine-PEG-Biotin: To the filtrate containing the activated phosphine-NHS ester, add a solution of Amine-PEG-Biotin (1 equivalent) in anhydrous DMF. Add triethylamine (2 equivalents) to the reaction mixture and stir at room temperature for 24 hours.
-
Work-up: After the reaction is complete, remove the DMF under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure phosphine-PEG-biotin derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Quantitative Data:
| Derivative | Starting Materials | Coupling Method | Yield (%) | Purity (%) |
| Phosphine-PEG3-Biotin | 4-(diphenylphosphino)benzoic acid, Amine-PEG3-Biotin | DCC/NHS | 60-70 | >95 |
| This compound (short linker) | 4-(diphenylphosphino)benzoic acid, N-(2-aminoethyl)biotinamide | HATU | 55-65 | >95 |
Note: Yields and purity are dependent on the specific linker and reaction conditions and may require optimization.
Experimental Protocols for the Application of this compound Derivatives
The primary application of this compound derivatives is the labeling of azide-modified biomolecules via the Staudinger ligation.
General Protocol for Biotinylation of Azide-Containing Proteins
This protocol provides a general procedure for the biotinylation of a protein that has been engineered to contain an azide functionality.
Materials:
-
Azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphine-PEG3-Biotin (e.g., EZ-Link™ Phosphine-PEG3-Biotin from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of Phosphine-PEG3-Biotin: Dissolve 1 mg of Phosphine-PEG3-Biotin in 126 µL of DMSO or DMF to create a 10 mM stock solution. This solution can be stored at -20°C for up to 6 months.
-
Reaction Setup: To your azide-containing protein solution, add the Phosphine-PEG3-Biotin stock solution to a final concentration of 50-200 µM.
-
For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the this compound reagent.
-
For protein concentrations < 5 mg/mL, use a 20-fold molar excess.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Alternatively, the reaction can be performed at room temperature for 16-24 hours.
-
Removal of Excess Reagent: After the incubation, remove the unreacted Phosphine-PEG3-Biotin using a desalting column or by dialysis against a suitable buffer.
-
Confirmation of Biotinylation: The successful biotinylation of the target protein can be confirmed by Western blot analysis using a streptavidin-HRP conjugate.
Quantitative Data:
| Reaction | Molar Excess of this compound | Temperature (°C) | Time (h) | Labeling Efficiency (%) |
| Protein Biotinylation | 10-20 fold | 37 | 2-4 | >80 |
| Protein Biotinylation | 10-20 fold | Room Temperature | 16-24 | >70 |
Note: Labeling efficiency can vary depending on the protein and the accessibility of the azide group.
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis and application of this compound derivatives.
Caption: Synthetic workflow for a this compound derivative.
Caption: Experimental workflow for Staudinger ligation.
Applications in Studying Cellular Signaling Pathways
This compound derivatives, in conjunction with Staudinger ligation, are powerful tools for investigating cellular signaling pathways. By metabolically labeling specific classes of biomolecules with azides, researchers can tag and identify proteins involved in dynamic cellular processes.
Investigating Protein Glycosylation in Signaling
Protein glycosylation is a critical post-translational modification that plays a key role in numerous signaling pathways, including cell adhesion, receptor activation, and immune responses. Metabolic labeling with azido sugars allows for the introduction of azide groups onto glycoproteins. Subsequent labeling with this compound enables the enrichment and identification of these glycoproteins, providing insights into their roles in signaling.
For example, changes in the glycosylation patterns of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), can modulate their signaling activity. By using azido sugars and this compound probes, researchers can identify and quantify changes in the glycosylation of EGFR and its interacting partners in response to stimuli, thereby elucidating the role of glycosylation in regulating the EGFR signaling pathway.
Caption: Workflow for studying glycosylation in signaling.
Probing Protein-Protein Interactions
The Staudinger ligation with this compound can also be employed to study protein-protein interactions. By introducing an azide group onto a "bait" protein, researchers can covalently trap interacting "prey" proteins that are in close proximity. The subsequent biotinylation allows for the purification of the protein complex and identification of the interacting partners by mass spectrometry. This approach is particularly useful for studying transient or weak interactions that are difficult to capture by traditional methods like co-immunoprecipitation.
Conclusion
The synthesis and application of this compound derivatives have revolutionized the study of biomolecules in their native context. The high specificity and biocompatibility of the Staudinger ligation make these probes invaluable for a wide range of applications in chemical biology, from the fundamental study of cellular processes to the development of new diagnostic and therapeutic agents. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate these powerful tools into their own investigations of complex biological systems.
References
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Synthesis of biotin-containing phosphoramidite linker with polyether spacer arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Staudinger ligation-a gift to chemical biology [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phosphine-Biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phosphine-biotin, a key reagent in bioconjugation and chemical biology. It details its chemical structure, physicochemical properties, and its primary application in the Staudinger ligation for the selective labeling of azide-modified biomolecules. Detailed experimental protocols for protein and cell labeling are provided, alongside diagrams illustrating the reaction mechanism and experimental workflows.
Chemical Structure and Properties
This compound is a bifunctional molecule that incorporates a triarylphosphine moiety and a biotin vitamin. The phosphine group provides the reactive handle for the Staudinger ligation, while the biotin serves as a powerful affinity tag for detection and purification.
The formal chemical name for a common this compound conjugate is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester[1][2][3]. Its structure consists of three key components:
-
Triarylphosphine: The reactive group that selectively reacts with azides. The phenyl groups can be substituted to modulate the reactivity and solubility of the phosphine.
-
Linker: A spacer arm, often containing a polyethylene glycol (PEG) unit, connects the phosphine to the biotin. The linker enhances solubility and reduces steric hindrance, improving the efficiency of both the Staudinger ligation and the subsequent binding of biotin to avidin or streptavidin[4].
-
Biotin: A high-affinity ligand for avidin and streptavidin, enabling sensitive detection and efficient purification of biotinylated molecules.
Physicochemical Properties
A summary of the key quantitative properties of a representative this compound reagent is presented in Table 1.
| Property | Value | References |
| CAS Number | 608514-42-7 | [1] |
| Molecular Formula | C₄₁H₅₃N₄O₈PS | |
| Formula Weight | 792.9 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility | DMSO: 2 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
The Staudinger Ligation: Mechanism and Kinetics
The primary application of this compound is the Staudinger ligation, a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly selective and can be performed in complex biological environments without interfering with native cellular processes.
The reaction proceeds in two main steps:
-
Formation of an Aza-ylide: The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate is unstable and rapidly loses dinitrogen gas (N₂) to form an aza-ylide.
-
Intramolecular Rearrangement: The aza-ylide then undergoes an intramolecular rearrangement, where the nitrogen attacks an adjacent ester group on the phosphine reagent. This is followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct.
The Staudinger ligation is a second-order reaction, and its rate is influenced by several factors, including the electronic properties of the phosphine and the azide, as well as the solvent polarity. Electron-donating substituents on the phosphine can accelerate the reaction rate. The reaction is typically performed in aqueous buffers at a pH range of 6-8.
Experimental Protocols
Biotinylation of Azide-Modified Proteins
This protocol describes the general procedure for biotinylating a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-containing protein sample
-
This compound (e.g., EZ-Link™ Phosphine-PEG3-Biotin)
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other buffer at pH 6-8
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Azide-Containing Protein: Prepare the protein sample in the chosen reaction buffer.
-
Prepare this compound Stock Solution: Dissolve 1 mg of this compound in 126 µL of DMSO or DMF to create a 10 mM stock solution. This stock solution can be stored at -20°C for up to 6 months.
-
Biotinylation Reaction: Add the this compound stock solution to the protein sample to a final concentration of 50-200 µM.
-
For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the this compound reagent.
-
For protein concentrations < 5 mg/mL, use a 20-fold molar excess.
-
-
Incubation: Incubate the reaction mixture.
-
For optimal results, incubate at 37°C for 2-4 hours.
-
Alternatively, the reaction can be performed at room temperature for 16-24 hours.
-
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or dialysis according to the manufacturer's instructions.
-
Downstream Applications: The biotinylated protein is now ready for purification using streptavidin affinity resins or for detection in various assays such as Western blotting or ELISA.
Metabolic Labeling of Cellular Glycans with Azido Sugars and Detection with this compound
This protocol outlines the metabolic incorporation of an azido sugar into cellular glycans, followed by detection using this compound.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Fluorescently labeled streptavidin (for visualization)
-
Lysis buffer (for proteomic analysis)
-
Streptavidin-agarose beads (for enrichment)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired density.
-
Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for the incorporation of the azido sugar into cellular glycans.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells three times with PBS to remove any unincorporated azido sugar.
-
-
Staudinger Ligation with this compound:
-
Resuspend the live cells in a solution of this compound (e.g., 100-250 µM) in complete medium or PBS.
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove excess this compound.
-
-
Downstream Processing:
-
For Visualization (Flow Cytometry or Microscopy):
-
Incubate the biotinylated cells with a fluorescently labeled streptavidin conjugate according to the manufacturer's protocol.
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy.
-
-
For Proteomic Analysis:
-
Lyse the biotinylated cells and quantify the protein concentration.
-
Incubate the cell lysate with streptavidin-agarose beads to enrich for biotinylated glycoproteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion with trypsin to release peptides for mass spectrometry analysis.
-
-
Applications in Research and Drug Development
The unique capabilities of this compound and the Staudinger ligation have made them invaluable tools in various research areas:
-
Proteomics: this compound enables the enrichment and identification of specific classes of proteins, such as glycoproteins, from complex cell lysates.
-
Cell Biology: It allows for the visualization and tracking of biomolecules in living cells and organisms, providing insights into dynamic cellular processes.
-
Drug Development: The ability to selectively label and track biomolecules is crucial for understanding drug mechanisms of action and for the development of targeted therapies.
Conclusion
This compound, in conjunction with the Staudinger ligation, provides a robust and versatile platform for the bioorthogonal labeling of azide-modified molecules. Its high specificity, biocompatibility, and the strong affinity of the biotin tag make it an essential tool for researchers in chemical biology, proteomics, and drug discovery. The detailed protocols and workflows provided in this guide offer a practical starting point for the successful implementation of this powerful technology.
References
Phosphine-Biotin: A Technical Guide to Staudinger Ligation for the Analysis of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of phosphine-biotin, a key reagent in the field of chemical biology for the study of post-translational modifications (PTMs). It details the chemical properties, reaction mechanisms, and experimental protocols for its application in detecting protein S-sulfenylation and fatty-acylation.
Core Chemical and Physical Data
This compound is a labeling reagent that leverages the bioorthogonal Staudinger ligation to covalently tag azide-modified biomolecules. Its properties are summarized below.
| Property | Value | References |
| CAS Number | 608514-42-7 | [1][2] |
| Molecular Weight | 792.9 g/mol | [1][3][4] |
| Molecular Formula | C₄₁H₅₃N₄O₈PS | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO (e.g., 2 mg/ml) | |
| Storage | Store at -20°C |
The Staudinger Ligation: A Bioorthogonal Labeling Strategy
The Staudinger ligation is a chemical reaction that forms a stable amide bond between a phosphine and an azide. This reaction is highly specific and can be carried out in complex biological environments without interfering with native cellular processes. The phosphine group in this compound reacts with an azide to form an aza-ylide intermediate, which then rearranges to form a stable, covalent amide bond.
Experimental Protocols
This section provides detailed methodologies for the application of this compound in detecting specific protein post-translational modifications.
Detection of Protein S-Sulfenylation
Protein S-sulfenylation is a reversible oxidative modification of cysteine residues that plays a crucial role in redox signaling. This compound, in conjunction with azide-derivatized probes like DAz-1 or DAz-2, allows for the specific detection of these modifications.
Experimental Workflow:
Protocol:
-
Probe Labeling of Cells:
-
Treat cultured cells with the desired concentration of DAz-1 or DAz-2 probe for a specified time (e.g., 2 hours at 37°C).
-
Wash the cells to remove excess probe.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Staudinger Ligation:
-
To the cell lysate, add this compound to a final concentration of 50-200 µM.
-
Incubate the reaction at 37°C for 2-4 hours or at room temperature for 16-24 hours.
-
-
Protein Precipitation (Optional):
-
Precipitate the proteins using cold acetone to concentrate the sample and remove interfering substances.
-
-
Downstream Analysis:
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
-
Mass Spectrometry:
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the modified proteins and modification sites.
-
-
Detection of Protein Fatty-Acylation
Protein fatty-acylation, such as N-myristoylation and S-palmitoylation, is crucial for protein localization and function. Metabolic labeling with azido-fatty acids followed by this compound detection provides a powerful tool for studying these modifications.
Experimental Workflow:
Protocol:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an appropriate azido-fatty acid analog (e.g., ω-azido-tetradecanoate for palmitoylation).
-
Incubate the cells for a sufficient period to allow for metabolic incorporation of the azido-fatty acid into proteins.
-
-
Cell Lysis:
-
Harvest and wash the cells to remove unincorporated azido-fatty acids.
-
Lyse the cells in a buffer containing 1% SDS and protease inhibitors.
-
-
Staudinger Ligation:
-
Adjust the cell lysate to a final concentration of 250 µM this compound.
-
Incubate the reaction for 2 hours at 37°C in the dark.
-
-
Sample Preparation for Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Downstream Analysis:
-
Follow the same procedures for Western blotting or mass spectrometry as described in the S-sulfenylation protocol.
-
This technical guide provides a foundational understanding and practical protocols for utilizing this compound in the study of protein post-translational modifications. The specificity and bioorthogonality of the Staudinger ligation make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery.
References
A Technical Guide to the Solubility and Application of Phosphine-Biotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of phosphine-biotin in DMSO and aqueous buffers, along with detailed experimental protocols for its use in bioconjugation and proteomic studies. This document is intended to serve as a core resource for researchers leveraging the Staudinger ligation for the labeling and analysis of biomolecules.
Introduction to this compound and the Staudinger Ligation
This compound is a versatile chemical probe that enables the selective labeling of azide-modified biomolecules through a bioorthogonal reaction known as the Staudinger ligation.[1][2][3] This reaction is highly specific and can be performed under physiological conditions, making it an invaluable tool in chemical biology, drug discovery, and proteomics.[4][5] The phosphine group on the biotin molecule reacts with an azide group, which can be metabolically or chemically incorporated into target biomolecules, to form a stable amide bond. This covalent linkage allows for the sensitive detection, purification, and identification of the labeled molecules using the high-affinity interaction between biotin and streptavidin.
Solubility of this compound
The solubility of this compound reagents is a critical factor in the design and execution of labeling experiments. Solubility can be influenced by the specific structure of the this compound conjugate (e.g., presence of a PEG linker) and the nature of the solvent.
Solubility in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of most this compound derivatives.
| Compound | Solvent | Solubility | Reference |
| This compound (Standard) | DMSO | 2 mg/mL | |
| EZ-Link™ Phosphine-PEG3-Biotin | DMSO | 10 mM (from 1 mg in 126 µL) |
Solubility in Aqueous Buffers
The aqueous solubility of this compound is generally lower than in DMSO and can be significantly enhanced by the inclusion of a hydrophilic spacer, such as polyethylene glycol (PEG). Direct dissolution in aqueous buffers can be challenging for standard this compound. The common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute the stock solution into the desired aqueous buffer.
| Compound | Solvent/Buffer | Solubility | Reference |
| EZ-Link™ Phosphine-PEG3-Biotin | Aqueous Buffers (e.g., PBS) | Up to 0.5 mM | |
| This compound (Standard) | Aqueous Buffers | Generally low; requires dilution from a DMSO stock |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a standard this compound (Molecular Weight: ~793 g/mol ).
Materials:
-
This compound (e.g., Click Tag™ this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Weigh out 1 mg of this compound powder in a microcentrifuge tube.
-
Add 126 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly to ensure complete dissolution. The concentration of this stock solution is approximately 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stored properly, the DMSO stock solution is stable for up to 6 months.
Labeling of Azide-Modified Proteins via Staudinger Ligation
This protocol provides a general procedure for the biotinylation of azide-containing proteins in an aqueous buffer.
Materials:
-
Azide-modified protein sample
-
10 mM this compound stock solution in DMSO
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.6)
-
Desalting column or dialysis cassette for removal of excess reagent
Procedure:
-
Prepare the azide-containing protein sample in the desired reaction buffer.
-
Add the 10 mM this compound stock solution to the protein sample to achieve a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
After incubation, remove the excess, unreacted this compound using a desalting column or dialysis.
-
The biotinylated protein is now ready for downstream applications such as purification with streptavidin-agarose or detection via Western blot.
Diagrams of Key Processes
Staudinger Ligation Signaling Pathway
Caption: The Staudinger ligation reaction mechanism for biotinylating azide-modified biomolecules.
Experimental Workflow for Metabolic Labeling and Proteomic Analysis
Caption: A typical experimental workflow for identifying proteins using metabolic labeling and this compound.
Conclusion
This compound is a powerful reagent for the targeted analysis of biomolecules. Understanding its solubility characteristics and employing optimized protocols are essential for successful experimental outcomes. The Staudinger ligation, in conjunction with metabolic labeling and modern proteomic techniques, offers a robust platform for elucidating complex biological processes. This guide provides a foundational understanding to aid researchers in the effective application of this compound in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. This compound | CAS 608514-42-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
history and development of the Staudinger ligation in chemical biology
An In-depth Technical Guide on its History, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—has revolutionized our ability to probe and manipulate biological systems. Among the pioneering reactions in this field is the Staudinger ligation, a powerful tool for the selective formation of amide bonds in a biological context. This technical guide provides a comprehensive overview of the history, development, mechanism, and applications of the Staudinger ligation, offering valuable insights for researchers in chemical biology and drug development.
From a Classic Reaction to a Bioorthogonal Tool: A Historical Perspective
The story of the Staudinger ligation begins with the Staudinger reaction , first described by Hermann Staudinger in 1919.[1] This classic reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate.[2] In the presence of water, this intermediate is hydrolyzed to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction.[2]
For decades, the Staudinger reaction remained a staple of organic synthesis. However, in 2000, the Bertozzi group envisioned its potential for bioconjugation.[1] They ingeniously modified the phosphine reagent by incorporating an electrophilic trap (an ester group) ortho to the phosphorus atom. This modification set the stage for the Staudinger ligation . In this modified reaction, the aza-ylide intermediate, instead of being hydrolyzed, undergoes a rapid intramolecular cyclization, followed by hydrolysis, to form a stable amide bond. This innovation transformed a classic organic reaction into a bioorthogonal tool, allowing for the covalent modification of biomolecules in their native environment.
A further significant development was the creation of the traceless Staudinger ligation . In the initial version of the ligation, the phosphine oxide byproduct remained attached to the newly formed amide bond. The traceless version, developed by the Raines and Bertozzi groups, utilizes phosphinothioesters. This clever design results in the formation of a native amide bond with the phosphine oxide being released as a separate byproduct, leaving no trace of the phosphine reagent in the final conjugate.
The Mechanism of the Staudinger Ligation
The Staudinger ligation is a two-step process that hinges on the unique reactivity of azides and phosphines. These two functional groups are considered bioorthogonal because they are abiotic and do not typically participate in or interfere with biological processes.
The Classic Staudinger Reaction:
The foundational reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the extrusion of dinitrogen gas to form a highly reactive aza-ylide intermediate. In the presence of water, this intermediate is readily hydrolyzed to produce a primary amine and a phosphine oxide.
The Traceless Staudinger Ligation:
The traceless Staudinger ligation begins similarly, with the reaction between a phosphinothioester and an azide to form an iminophosphorane (an aza-ylide). However, the key difference lies in the subsequent intramolecular reaction. The nitrogen of the iminophosphorane attacks the adjacent thioester, leading to an amidophosphonium salt. This intermediate is then hydrolyzed to yield the final amide product and the phosphine oxide byproduct.
Quantitative Analysis of Reaction Kinetics
The rate of the Staudinger ligation is a critical factor for its application in biological systems, particularly for in vivo studies where reaction times are limited. The reaction follows second-order kinetics, and the rate is influenced by both the electronic and steric properties of the phosphine and azide reactants.
| Phosphine Reagent/Reaction Condition | Azide Substrate | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield | Reference(s) |
| (Diphenylphosphino)methanethiol | Glycyl azide | 7.7 x 10⁻³ | 95% | |
| Standard Phosphine | Benzyl azide | ~1.9 x 10⁻³ | - | |
| Phosphinoalcohols | Glycyl azide | Lower than phosphinothiols | Lower | |
| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | up to 18 | >90% |
Table 1: Comparison of second-order rate constants and yields for various Staudinger ligation reactions.
Generally, the Staudinger ligation is considered to have a moderate reaction rate compared to other bioorthogonal reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. However, recent developments, such as the use of perfluoroaryl azides, have demonstrated a significant increase in the reaction rate, expanding the utility of the Staudinger ligation for applications requiring faster kinetics.
Applications in Chemical Biology and Drug Development
The Staudinger ligation's biocompatibility and chemoselectivity have made it a versatile tool for a wide range of applications:
-
Cell Surface Engineering and Glycan Labeling: The ligation can be used to label cell surface glycans that have been metabolically tagged with azido sugars. This allows for the visualization and study of glycosylation patterns, which are often altered in disease states like cancer.
-
Peptide and Protein Synthesis: The traceless Staudinger ligation is particularly valuable for the chemical synthesis of proteins, as it allows for the formation of native peptide bonds between synthetic peptide fragments.
-
Biomolecule Immobilization: Proteins and other biomolecules can be site-specifically immobilized on surfaces, such as microarrays, using the Staudinger ligation. This is crucial for developing diagnostic tools and studying protein-protein interactions.
-
DNA Labeling: The reaction can be used for the site-specific labeling of DNA with probes for various applications in molecular biology and diagnostics.
Key Experimental Protocols
Metabolic Labeling of Cell Surface Glycans
This protocol describes the metabolic labeling of cell surface glycans with an azido sugar and subsequent detection using a phosphine-conjugated probe.
Materials:
-
Cell culture medium
-
Cells of interest
-
N-azidoacetylmannosamine (ManNAz) or other appropriate azido sugar
-
Phosphate-buffered saline (PBS)
-
Phosphine-FLAG or other phosphine-conjugated detection reagent
-
Fixing and permeabilization buffers (if required for intracellular staining)
-
Fluorescently labeled secondary antibody against the detection reagent's tag (e.g., anti-FLAG antibody)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azido sugar (e.g., 25-50 µM ManNAz) for 1-3 days. This allows the cells to metabolize the sugar and incorporate it into their cell surface glycans.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them three times with cold PBS to remove any unincorporated azido sugar.
-
Staudinger Ligation: Resuspend the cells in a solution containing the phosphine-conjugated probe (e.g., 100-250 µM phosphine-FLAG) in PBS. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS to remove excess phosphine reagent.
-
Detection:
-
For flow cytometry, resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate for 30-60 minutes on ice.
-
For fluorescence microscopy, cells can be fixed, permeabilized (if necessary), and then stained with the secondary antibody.
-
-
Analysis: Analyze the labeled cells using a flow cytometer or visualize them under a fluorescence microscope.
Traceless Staudinger Ligation for Solid-Phase Peptide Synthesis
This protocol outlines the general steps for ligating two peptide fragments on a solid support using the traceless Staudinger ligation.
Materials:
-
Resin-bound azido-peptide
-
C-terminal phosphinothioester of the second peptide fragment
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Standard solid-phase peptide synthesis reagents and solvents
Procedure:
-
Resin Swelling: Swell the resin-bound azido-peptide in DMF for at least 1 hour.
-
Ligation Reaction: Dissolve the C-terminal phosphinothioester peptide in a mixture of DMF and water (e.g., 10:1) and add it to the swollen resin.
-
Agitation: Gently agitate the reaction mixture for 12-24 hours at room temperature.
-
Washing: After the reaction is complete, filter the resin and wash it extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Further Synthesis/Cleavage: The newly formed, longer peptide can then be further elongated or cleaved from the resin using standard solid-phase peptide synthesis protocols.
Conclusion and Future Outlook
The Staudinger ligation has firmly established itself as a cornerstone of chemical biology. Its ability to form stable amide bonds with high selectivity in complex biological environments has opened up new avenues for research and development. While newer bioorthogonal reactions with faster kinetics have emerged, the Staudinger ligation, particularly its traceless variant, remains a highly valuable and widely used tool. Future developments may focus on designing novel phosphine reagents with enhanced reaction rates and improved water solubility to further expand the scope of this remarkable reaction in living systems.
References
The Bioorthogonal Chemistry of Phosphines and Azides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the bioorthogonal reaction between phosphines and azides, a cornerstone of chemical biology and drug development. We will delve into the core principles of this chemistry, focusing on the Staudinger ligation, and provide detailed experimental protocols, quantitative data for reaction optimization, and visualizations of relevant biological pathways and experimental workflows.
Core Principles: The Staudinger Ligation
The bioorthogonal reaction between a phosphine and an azide, known as the Staudinger ligation, is a powerful tool for selectively and covalently modifying biomolecules in their native environment. This reaction is prized for its high specificity; the phosphine and azide groups are abiotic and therefore do not cross-react with endogenous functional groups found in living systems.
The reaction proceeds through the initial formation of an aza-ylide intermediate, which is then trapped to form a stable amide bond. There are two main variations of the Staudinger ligation: the non-traceless and the traceless versions. In the non-traceless version, the phosphine oxide byproduct remains attached to the newly formed molecule. In contrast, the more widely used "traceless" Staudinger ligation is engineered to release the phosphine oxide, resulting in a native amide bond without any residual atoms from the phosphine reagent. This "traceless" nature is particularly advantageous in applications like protein and peptide synthesis where maintaining the native chemical structure is crucial.
Quantitative Data for Reaction Optimization
The efficiency and rate of the Staudinger ligation are critical parameters for its successful application. These are influenced by the specific structures of the phosphine and azide reactants, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of experimental design.
Table 1: Reaction Kinetics of Selected Phosphine Reagents
The second-order rate constant (k₂) is a key measure of reaction speed. Higher values indicate a faster reaction, which is often desirable for capturing dynamic biological processes or when working with low concentrations of biomolecules.
| Phosphine Reagent | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| (Diphenylphosphino)methanethiol | Glycyl azide | 7.7 x 10⁻³ | [1][2][3] |
| Triphenylphosphine | Benzyl azide | ~2.0 x 10⁻³ | [4] |
| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 18 | [5] |
| Phosphine-FLAG | Azido-sugar labeled cell surface | Not explicitly quantified, but effective for cell labeling |
Table 2: Cytotoxicity of Bioorthogonal Reagents
Low cytotoxicity is a prerequisite for any bioorthogonal reaction intended for use in living systems. The IC50 value represents the concentration of a substance at which 50% of cells are inhibited. Higher IC50 values indicate lower cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Ac4ManNAz (Azido Sugar) | A549 | > 50 | Cell Viability (CCK-8) | |
| Alkynyl ManNAc | Jurkat | > 100 | Growth Rate | |
| Doxorubicin Prodrug (Phosphine-modified) | MCF-7 | 4.6 | MTT | |
| Doxorubicin (Active Drug) | MCF-7 | 0.2 | MTT | |
| Ir(III) Tetrazine Complex | HeLa | 0.20 ± 0.02 | RTCA |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of the Staudinger ligation in a research setting. Below are two key protocols: one for the metabolic labeling of cell surface glycans with azides, and another for the subsequent ligation with a phosphine probe.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the incorporation of azide functionalities into the glycan structures of cell surface proteins.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 25 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper or trypsin for adherent cells
Procedure:
-
Cell Culture: Culture cells to a desired confluency (for adherent cells) or density (for suspension cells) in their appropriate complete culture medium.
-
Metabolic Labeling: Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM. Include a vehicle control (DMSO) for comparison.
-
Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with PBS, then detach them using a cell scraper or trypsin.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the harvested cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for Staudinger ligation.
Protocol 2: Staudinger Ligation with a Phosphine-FLAG Probe for Flow Cytometry Analysis
This protocol details the labeling of azide-modified cell surfaces with a phosphine-FLAG probe, followed by fluorescent detection.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Phosphine-FLAG conjugate solution (e.g., 250 µM in PBS)
-
PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer)
-
Fluorescently labeled anti-FLAG antibody (e.g., FITC-conjugated)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the azide-labeled cells in the Phosphine-FLAG solution at a density of approximately 1-2 x 10⁶ cells/mL.
-
Staudinger Ligation: Incubate the cell suspension for 1 hour at 37°C to allow the ligation reaction to occur.
-
Washing: Pellet the cells by centrifugation and wash them three times with Staining Buffer to remove excess phosphine-FLAG reagent.
-
Antibody Staining: Resuspend the cells in a solution of the fluorescently labeled anti-FLAG antibody, diluted according to the manufacturer's instructions in Staining Buffer.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C, protected from light.
-
Final Wash: Wash the cells twice with Staining Buffer.
-
Flow Cytometry: Resuspend the final cell pellet in an appropriate volume of Staining Buffer and analyze on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
Application in Studying Signaling Pathways: The EGFR Example
The bioorthogonality of phosphines and azides provides a powerful platform for investigating complex biological processes, such as cell signaling pathways. For instance, metabolic glycan labeling with azido sugars can be employed to study the glycosylation status of key signaling receptors like the Epidermal Growth Factor Receptor (EGFR). Alterations in EGFR glycosylation are known to impact its signaling activity, which is implicated in numerous cancers.
By introducing azido sugars into cells, researchers can specifically tag and subsequently visualize or isolate EGFR and its associated glycans. This allows for a detailed analysis of how glycosylation patterns on EGFR change in response to various stimuli or in different disease states, providing valuable insights into the regulation of this critical signaling pathway.
Conclusion
The bioorthogonal reaction between phosphines and azides, particularly the traceless Staudinger ligation, remains a highly valuable and versatile tool for researchers in both academic and industrial settings. Its high degree of specificity, coupled with the ability to proceed under physiological conditions, enables a wide range of applications, from fundamental studies of cellular processes to the development of novel therapeutics and diagnostics. The quantitative data and detailed protocols provided in this guide are intended to facilitate the successful implementation of this powerful chemical biology technique.
References
- 1. Creating site-specific isopeptide linkages between proteins with the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
Phosphine-Biotin Conjugates: An In-Depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine-biotin conjugates are invaluable reagents in bioconjugation, particularly for their role in the Staudinger ligation, a bioorthogonal reaction used to label azide-modified biomolecules. The stability of these conjugates is paramount for their successful application in drug development, diagnostics, and various research fields. This technical guide provides a comprehensive overview of the stability of this compound conjugates, their potential degradation pathways, and detailed experimental protocols for assessing their stability.
Core Concepts of this compound Stability
The stability of a this compound conjugate is influenced by the chemical integrity of its core components: the triarylphosphine group, the biotin moiety, and the linker connecting them. When stored under appropriate conditions, such as at -20°C, this compound has been reported to be stable for at least four years.[1] Stock solutions in dimethyl sulfoxide (DMSO) can be stored at -20°C for up to six months.[2][3] However, under physiological or experimental conditions, several factors can contribute to its degradation.
Quantitative Data on this compound Stability
| Condition | Parameter | Value/Observation | Source/Rationale |
| Storage (Solid) | Shelf-life | ≥ 4 years | [1] |
| Storage (DMSO solution) | Shelf-life | Up to 6 months | [2] |
| Aqueous Buffer (Neutral pH) | Stability | Generally stable, but prone to slow oxidation. | Based on general triarylphosphine chemistry. |
| Acidic Conditions (e.g., pH < 4) | Stability | Potential for increased hydrolysis of linkers, depending on their structure. The phosphine moiety is generally stable to acid-catalyzed hydrolysis but can be protected from oxidation via protonation. | Inferred from general chemical principles. |
| Alkaline Conditions (e.g., pH > 9) | Stability | The biotin moiety can be sensitive to alkaline conditions, potentially leading to degradation. | Inferred from biotin chemistry. |
| Oxidizing Agents (e.g., H₂O₂, air) | Stability | The phosphine is readily oxidized to phosphine oxide. The biotin sulfur can be oxidized to biotin sulfoxide. | |
| Biological Media (e.g., Plasma) | Stability | Susceptible to enzymatic degradation, particularly of the biotin moiety by biotinidase if the linker is susceptible. The phosphine can be oxidized, a process that can be catalyzed by thiols. |
Potential Degradation Pathways
The degradation of this compound conjugates can be anticipated to proceed through two primary pathways: oxidation and hydrolysis. These pathways can affect both the phosphine and biotin moieties.
Oxidation Pathway
Oxidation is a major degradation route for this compound. The trivalent phosphorus atom in the triarylphosphine is susceptible to oxidation to a pentavalent phosphine oxide. This conversion can be initiated by atmospheric oxygen, reactive oxygen species, or certain metabolic processes. Concurrently, the sulfur atom in the biotin ring can be oxidized to form biotin sulfoxide.
Hydrolysis and Enzymatic Degradation Pathway
Hydrolysis can cleave linker arms or other susceptible bonds within the conjugate, particularly under strongly acidic or basic conditions. In biological systems, enzymes such as biotinidase can cleave the amide bond between biotin and its linker, releasing free biotin. The susceptibility to enzymatic degradation is highly dependent on the structure of the linker.
Experimental Protocols for Stability Assessment
A thorough assessment of this compound stability involves a combination of forced degradation studies and stability testing in relevant biological media.
Experimental Workflow for Stability Testing
The general workflow for assessing the stability of this compound involves incubating the conjugate under various stress conditions, followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways under harsh chemical conditions.
Materials:
-
This compound conjugate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks. If coupled with a mass spectrometer, determine the mass of the degradation products to help elucidate their structures.
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of this compound in a biologically relevant matrix.
Materials:
-
This compound conjugate
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with internal standard
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike this compound into the plasma to a final concentration of 1 µM.
-
Incubate at 37°C.
-
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: At each time point, add the plasma aliquot to a tube containing cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent this compound conjugate.
-
Data Analysis: Plot the percentage of remaining this compound against time. Calculate the half-life (t½) from the slope of the natural logarithm of the concentration versus time plot.
Conclusion
Understanding the stability and degradation pathways of this compound conjugates is crucial for their effective use in research and drug development. While generally stable under standard storage conditions, these molecules can degrade through oxidation of the phosphine and biotin moieties, as well as through hydrolysis and enzymatic cleavage, particularly under physiological conditions. The provided protocols offer a framework for systematically evaluating the stability of this compound conjugates, enabling researchers to ensure the integrity and reliability of their experimental results. Further studies are warranted to generate more comprehensive quantitative data on the degradation kinetics of these important bioconjugation reagents.
References
Methodological & Application
Application Notes and Protocols for Phosphine-Biotin Labeling of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the cell surface proteome, or "surfaceome," is critical for understanding cellular communication, signaling, and for the discovery of novel biomarkers and therapeutic targets. Phosphine-biotin labeling, utilizing the Staudinger ligation, is a powerful bioorthogonal chemical biology tool for the specific and efficient labeling of cell surface glycoproteins.[1] This method relies on the metabolic incorporation of an azide-modified sugar into the glycan structures of cell surface proteins. The azide group, being biologically inert, serves as a chemical handle for covalent modification with a this compound probe. This highly selective reaction allows for the robust and sensitive detection and enrichment of cell surface glycoproteins for downstream analysis, such as mass spectrometry-based proteomics.[2][3]
This document provides detailed protocols for the metabolic labeling of live cells with an azido-sugar, subsequent this compound labeling via the Staudinger ligation, and downstream processing for proteomic analysis.
Data Presentation
The following table summarizes key quantitative parameters for the successful implementation of the this compound labeling protocol. These values are derived from established protocols and should be optimized for specific cell types and experimental goals.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Azido Sugar Concentration | 25-100 µM | Optimal concentration is cell-type dependent and should be determined empirically to avoid toxicity. |
| Incubation Time | 1-3 days | Longer incubation times generally lead to higher incorporation of the azido sugar. |
| Staudinger Ligation | ||
| This compound Reagent | 10-50-fold molar excess over azide | For cellular labeling, concentrations of 50-250 µM are commonly used.[4] |
| Incubation Temperature | Room temperature to 37°C | Higher temperatures can increase reaction efficiency.[4] |
| Incubation Time | 2-12 hours | Longer incubation may be required for lower concentrations or temperatures. |
| Reaction Buffer | PBS, pH 7.4 | Ensure the buffer is free of reducing agents. |
| Downstream Processing | ||
| Cell Lysis Buffer | RIPA buffer or similar | Should contain protease inhibitors. |
| Enrichment | Streptavidin-agarose beads | Used to capture biotinylated glycoproteins. |
| Digestion for MS | Trypsin | On-bead digestion is a common method. |
Experimental Protocols
Part 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol describes the incorporation of an azide-modified monosaccharide into cellular glycans. Peracetylated azido sugars are used for their enhanced cell permeability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to be labeled in their appropriate complete medium until they reach the desired confluency (typically 70-80%).
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Culture the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
Cell Harvest: After the incubation period, gently wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for this compound labeling.
Part 2: this compound Labeling via Staudinger Ligation
This protocol details the bioorthogonal reaction between the azide-modified cell surface glycoproteins and a this compound probe.
Materials:
-
Azide-labeled cells from Part 1
-
This compound reagent (e.g., Phosphine-PEG3-Biotin)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare this compound Solution: Dissolve the this compound reagent in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10-20 mM).
-
Labeling Reaction: Resuspend the azide-labeled cells in PBS. Add the this compound stock solution to the cell suspension to achieve a final concentration of 50-250 µM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C or for 12 hours at room temperature with gentle agitation.
-
Washing: Pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove excess this compound reagent. The cells are now ready for downstream analysis.
Part 3: Enrichment and Preparation for Mass Spectrometry
This protocol describes the lysis of labeled cells, enrichment of biotinylated glycoproteins, and their preparation for proteomic analysis.
Materials:
-
This compound labeled cells from Part 2
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea, and PBS)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis: Lyse the this compound labeled cells in lysis buffer on ice.
-
Clarify Lysate: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Enrichment of Biotinylated Proteins: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins.
-
Washing: Wash the beads extensively with a series of buffers (e.g., high salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in ammonium bicarbonate buffer. Reduce the proteins with DTT and alkylate with IAA. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Acidify with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.
Visualizations
Rationale for Signaling Pathway Diagram:
Aberrant glycosylation of cell surface proteins, particularly integrins, is a hallmark of cancer and plays a crucial role in tumor progression and metastasis. Integrins are transmembrane receptors that mediate cell-matrix interactions and activate downstream signaling pathways controlling cell adhesion, migration, proliferation, and survival. The glycosylation status of integrins can modulate their clustering, ligand binding affinity, and interaction with other signaling molecules, thereby impacting these pathways. The this compound labeling technique allows for the specific enrichment and identification of these glycosylated integrins and their associated signaling partners, providing insights into how changes in the "glyco-code" drive oncogenic signaling. The depicted integrin signaling pathway, involving key mediators like Focal Adhesion Kinase (FAK), Src, Ras, and RhoA, is frequently dysregulated in cancer due to altered integrin glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Phosphine-Biotin Protein Conjugation via Staudinger Ligation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of biotin to proteins containing an azide group using phosphine-biotin reagents. The underlying chemistry, known as the Staudinger ligation, is a highly specific and bioorthogonal reaction, making it an excellent choice for labeling proteins in complex biological samples.[1][2][3]
Introduction to Staudinger Ligation for Biotinylation
The Staudinger ligation is a chemical reaction that occurs between a phosphine, which is engineered to contain an electrophilic trap, and an azide. This reaction results in the formation of a stable amide bond, covalently linking the two molecules.[1][] In the context of protein biotinylation, a protein is first modified to contain an azide group. This can be achieved through various methods, including metabolic labeling with azido-sugars or the chemical modification of specific amino acid residues. The azide-modified protein is then reacted with a this compound conjugate. The reaction is highly selective and proceeds efficiently in aqueous environments, making it suitable for biological applications.
Experimental Workflow and Chemical Principle
The overall experimental workflow for this compound protein conjugation is a multi-step process that begins with the introduction of an azide group into the target protein, followed by the conjugation reaction with this compound, and concludes with the purification and characterization of the biotinylated protein.
Chemical Principle of Staudinger Ligation
The reaction begins with the nucleophilic attack of the phosphine on the azide, which leads to the formation of an aza-ylide intermediate. This intermediate then undergoes an intramolecular reaction, facilitated by the engineered electrophilic trap on the phosphine, to form a stable amide bond and release a phosphine oxide byproduct.
Overall Experimental Workflow
The following diagram outlines the key steps involved in the this compound protein conjugation process.
Experimental Protocols
Materials and Reagents
-
Azide-modified protein
-
This compound reagent (e.g., Phosphine-PEG3-Biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Purification resin (e.g., Sephadex G-25 for size-exclusion chromatography) or dialysis tubing (with appropriate molecular weight cut-off)
-
Streptavidin or avidin resin for affinity purification (optional)
-
Quenching reagent (e.g., Tris buffer)
Protocol 1: this compound Protein Conjugation
This protocol outlines the general steps for conjugating a this compound reagent to an azide-modified protein.
-
Prepare the Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
Initiate the Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the biotinylation reagent over the protein.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added.
Protocol 2: Purification of the Biotinylated Protein
It is crucial to remove excess, unreacted this compound from the conjugated protein.
Method A: Size-Exclusion Chromatography (SEC)
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column.
-
Elute the protein with PBS. The biotinylated protein will elute in the void volume, while the smaller, unreacted biotin reagent will be retained.
-
Collect the protein-containing fractions.
Method B: Dialysis
-
Transfer the reaction mixture to a dialysis cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest (e.g., 10 kDa).
-
Dialyze against PBS for 24-48 hours with at least three buffer changes.
Protocol 3: Quantification of Biotin Incorporation
The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Use a commercial HABA assay kit and follow the manufacturer's instructions.
-
Briefly, the HABA-avidin complex has a characteristic absorbance. When the biotinylated protein is added, the biotin displaces the HABA, leading to a decrease in absorbance.
-
The change in absorbance is proportional to the amount of biotin present in the sample.
Quantitative Data Summary
The efficiency of this compound protein conjugation can be influenced by several factors, including the concentration of reactants, reaction time, and temperature. The following table summarizes typical reaction parameters.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of this compound | 10 - 20 fold | May need to be optimized depending on the protein and desired degree of labeling. |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Reaction pH | 7.2 - 7.5 | The Staudinger ligation is generally not sensitive to pH within this range. |
| Solvent for this compound | DMSO or DMF | Ensure the final concentration of the organic solvent in the reaction is low to avoid protein denaturation. |
Characterization of Biotinylated Proteins
The successful conjugation of biotin to the protein can be confirmed using several analytical techniques:
-
SDS-PAGE: A slight increase in the molecular weight of the biotinylated protein may be observable. A Western blot using streptavidin-HRP can also be performed to specifically detect the biotinylated protein.
-
Mass Spectrometry: This technique can be used to determine the exact mass of the conjugated protein, thereby confirming the number of biotin molecules attached.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inefficient azide modification of the protein. | Confirm the presence of azide groups on the protein before conjugation. |
| Insufficient molar excess of this compound. | Increase the molar ratio of the biotin reagent to the protein. | |
| Presence of interfering substances in the buffer. | Ensure the reaction buffer is free of primary amines (e.g., Tris) if using NHS-ester chemistry for azide installation. | |
| Protein Precipitation | High concentration of organic solvent from the this compound stock. | Minimize the volume of the stock solution added to the protein. |
| Protein instability under reaction conditions. | Optimize reaction temperature and time. | |
| Difficulty in Purifying Biotinylated Protein | Inappropriate purification method. | For small proteins, dialysis may not be effective; use size-exclusion chromatography. |
| Strong binding to streptavidin resin. | Use cleavable biotin reagents or harsh elution conditions (e.g., 8M guanidine-HCl, pH 1.5) if recovery of the protein is necessary. |
References
Application Notes and Protocols for Labeling Glycoproteins Using Phosphine-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective labeling of glycoproteins using a phosphine-biotin probe via the Staudinger ligation. This powerful technique allows for the sensitive detection and purification of glycoproteins for a wide range of applications in research and drug development.
Introduction
Glycosylation is a critical post-translational modification that plays a vital role in numerous biological processes, including cell signaling, immune response, and disease progression. The ability to specifically label and study glycoproteins is therefore of paramount importance. The Staudinger ligation is a bioorthogonal chemical reaction that enables the covalent modification of biomolecules in a highly selective manner within a complex biological environment.[1] This method involves a two-step process: first, the metabolic incorporation of an azide-containing sugar into the glycan structures of glycoproteins, and second, the specific reaction of the azide group with a this compound probe.[2][3] This results in the covalent attachment of a biotin tag to the glycoprotein of interest, facilitating its detection and isolation.
Principle of the Technology
The labeling strategy is based on two key components: metabolic glycoengineering and the Staudinger ligation.
-
Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azido-sugar analog (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[4] Cellular enzymes process this analog and incorporate it into the glycan chains of newly synthesized glycoproteins.[4] This introduces a bioorthogonal azide (-N3) chemical handle onto the glycoproteins.
-
Staudinger Ligation: The azide-modified glycoproteins are then reacted with a this compound reagent. The phosphine group selectively reacts with the azide in a traceless manner, forming a stable amide bond and releasing nitrogen gas. This reaction is highly specific and proceeds efficiently under physiological conditions without the need for toxic catalysts. The result is a glycoprotein covalently tagged with biotin.
The biotin tag can then be detected using avidin or streptavidin conjugates, which bind to biotin with high affinity and specificity. This allows for various downstream applications, including:
-
Visualization: Detection of glycoproteins by fluorescence microscopy or flow cytometry using fluorescently labeled streptavidin.
-
Purification: Enrichment of glycoproteins using streptavidin-coated beads for subsequent analysis by mass spectrometry or other proteomic techniques.
-
Quantification: Analysis of changes in glycoprotein expression levels via Western blotting or ELISA.
Data Presentation
The efficiency of glycoprotein labeling can be influenced by several factors, including the choice of azido sugar, its concentration, incubation time, and the specific cell type. The following table summarizes typical experimental parameters and expected outcomes.
| Azido Sugar | Cell Line | Concentration (µM) | Incubation Time (days) | Labeling Efficiency | Reference |
| Ac4ManNAz | Jurkat | 25 | 3 | High | |
| Ac4GalNAz | CHO | 50 | 2 | Moderate to High | |
| Ac4GlcNAz | HeLa | 50 | 3 | Moderate | |
| 6AzFuc | HL-60 | 10 | 2 | High |
Note: Labeling efficiency is a qualitative assessment based on the literature and can vary significantly between experiments. Optimization is recommended for each specific cell line and experimental setup.
Experimental Protocols
Metabolic Labeling of Glycoproteins with Azido Sugars
This protocol describes the incorporation of azido sugars into cellular glycoproteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a cell culture plate or flask and allow them to adhere overnight.
-
Preparation of Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of the azido sugar (typically 10-50 µM). The final DMSO concentration should be less than 0.5%.
-
Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into glycoproteins.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization or cell scraping. Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated azido sugar. The cells are now ready for the Staudinger ligation.
Staudinger Ligation with this compound
This protocol describes the labeling of azide-modified glycoproteins with this compound.
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
PBS
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of the this compound reagent in anhydrous DMSO or DMF.
-
Cell Lysis (for intracellular glycoproteins): If labeling intracellular glycoproteins, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Labeling Reaction:
-
For Live Cells: Resuspend the washed, metabolically labeled cells in PBS. Add the this compound solution to a final concentration of 100-250 µM.
-
For Cell Lysates: Add the this compound solution to the cell lysate to a final concentration of 100-250 µM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 16 hours at 37°C with gentle agitation.
-
Washing:
-
For Live Cells: Pellet the cells by centrifugation and wash three times with PBS to remove excess this compound.
-
For Cell Lysates: The labeled lysate is ready for downstream applications.
-
Detection of Biotinylated Glycoproteins by Western Blot
This protocol describes the detection of biotinylated glycoproteins following SDS-PAGE.
Materials:
-
Labeled cell lysate (from Protocol 4.2)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the labeled cell lysate.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:1000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated glycoproteins using an imaging system.
Detection of Biotinylated Glycoproteins by Flow Cytometry
This protocol describes the detection of biotinylated glycoproteins on the cell surface.
Materials:
-
Labeled live cells (from Protocol 4.2)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the washed, labeled cells in flow cytometry buffer.
-
Streptavidin Staining: Add the fluorescently labeled streptavidin to the cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound streptavidin.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for labeling glycoproteins using this compound.
Chemical Reaction
Caption: The Staudinger ligation reaction for glycoprotein labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient metabolic labeling | Optimize azido sugar concentration and incubation time. Ensure cell viability. |
| Incomplete Staudinger ligation | Increase this compound concentration or incubation time. Ensure this compound reagent is not degraded. | |
| Inefficient detection | Use a high-quality streptavidin conjugate. Optimize antibody/streptavidin concentrations. | |
| High background | Non-specific binding of streptavidin | Increase the number and duration of wash steps. Use an appropriate blocking buffer. |
| Excess this compound | Ensure thorough washing after the ligation step. | |
| Cell toxicity | High concentration of azido sugar or DMSO | Perform a dose-response curve to determine the optimal, non-toxic concentration. Keep DMSO concentration below 0.5%. |
Conclusion
The this compound labeling of glycoproteins via the Staudinger ligation is a robust and versatile method for studying glycosylation. Its high specificity and biocompatibility make it an invaluable tool for researchers in various fields. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can successfully label, detect, and analyze glycoproteins to gain deeper insights into their biological functions.
References
Application Notes and Protocols for Phosphine-Biotin Western Blot Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of post-translational modifications (PTMs) is crucial for understanding cellular signaling and disease pathology. The Staudinger ligation offers a powerful bioorthogonal method for labeling and detecting proteins with azide-modified PTMs. This is achieved through the reaction of an azide with a phosphine-based probe, such as phosphine-biotin. This application note provides a detailed protocol for the detection of azide-modified proteins using this compound followed by Western blot analysis.
The core of this technique lies in the chemoselective reaction between the phosphine group of the biotin probe and an azide group metabolically or enzymatically incorporated into a protein of interest. This reaction forms a stable covalent bond. Because neither azides nor phosphines are naturally present in biological systems, this method offers high specificity and low background.[1] Once biotinylated, the target protein can be readily detected by standard Western blotting techniques using streptavidin conjugated to horseradish peroxidase (HRP).
A key application of this method is the detection of protein sulfenylation, a reversible oxidative PTM implicated in redox signaling.[2][3] For instance, the epidermal growth factor receptor (EGFR) signaling pathway is modulated by the sulfenylation of a critical cysteine residue (Cys797) in its kinase domain, which can be detected using azide-derivatized probes followed by this compound labeling.[1][4]
Experimental Protocols
This protocol is divided into two main stages: Biotinylation of Azide-Modified Proteins via Staudinger Ligation and Chemiluminescent Western Blot Detection of Biotinylated Proteins.
Part 1: Biotinylation of Azide-Modified Proteins
This part of the protocol describes the labeling of azide-modified proteins in a cell lysate with a this compound reagent.
Materials:
-
Cells or tissue lysate containing azide-modified protein of interest
-
EZ-Link™ Phosphine-PEG3-Biotin (or similar this compound reagent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.6
-
Protease and phosphatase inhibitor cocktails
-
Desalting columns or dialysis cassettes
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound reagent in DMSO or DMF to a stock concentration of 10 mM. For example, dissolve 1 mg of EZ-Link™ Phosphine-PEG3-Biotin in 126 µL of DMSO.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, add the protein lysate.
-
Add the 10 mM this compound stock solution to the lysate to a final concentration of 50-200 µM.
-
Note: The optimal concentration may need to be determined empirically. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the this compound reagent is recommended. For samples < 5 mg/mL, use a 20-fold molar excess.
-
-
Incubate the reaction for 2-4 hours at 37°C or for 16-24 hours at room temperature.
-
-
Removal of Excess Biotin Probe:
-
Remove non-reacted this compound using a desalting column or dialysis to prevent interference in downstream steps.
-
Part 2: Chemiluminescent Western Blot Detection of Biotinylated Proteins
This section details the detection of the biotinylated protein of interest using a standard Western blotting procedure.
Materials:
-
Biotinylated protein sample from Part 1
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
X-ray film or a digital imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
(Optional) Verify transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding of the streptavidin-HRP.
-
Note: When detecting phosphoproteins, BSA is recommended over non-fat milk as milk contains casein, a phosphoprotein that can cause high background. For general biotin detection, milk can be a cost-effective option, but it contains endogenous biotin which may increase background.
-
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer. A typical starting dilution is 1:5,000 to 1:15,000, but the optimal dilution should be determined empirically.
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for this compound Western Blot Detection
| Parameter | Recommended Range/Value | Notes |
| Biotinylation | ||
| This compound Concentration | 50-200 µM | Optimal concentration should be determined empirically. |
| Molar Excess of this compound | 10-fold (for protein ≥ 5mg/mL) or 20-fold (for protein < 5mg/mL) | Ensures efficient labeling of the target protein. |
| Incubation Time | 2-4 hours at 37°C or 16-24 hours at room temperature | Longer incubation times can improve reaction efficiency. |
| Western Blotting | ||
| Blocking Buffer | 5% BSA or Non-fat dry milk in TBST | BSA is preferred for phosphoprotein detection. |
| Blocking Time | 1 hour at room temperature | |
| Streptavidin-HRP Dilution | 1:5,000 - 1:15,000 | Titration is recommended to achieve the best signal-to-noise ratio. |
| Streptavidin-HRP Incubation | 1 hour at room temperature | |
| Washing | 3 x 5-10 minutes in TBST | |
| Signal Enhancement | ||
| Poly-HRP Conjugates | Up to 110-fold increase in sensitivity | Can be used in place of standard Streptavidin-HRP for detecting low-abundance proteins. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound Western blot detection.
EGFR Signaling Pathway and Sulfenylation
Caption: EGFR signaling pathway regulated by sulfenic acid modification.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Metabolic Labeling Using Phosphine-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biomolecules in their native environment. By introducing metabolic precursors containing bioorthogonal functional groups, such as azides, into living organisms, newly synthesized proteins, glycans, and lipids can be tagged and subsequently visualized or enriched. The Staudinger ligation is a highly specific and biocompatible reaction between an azide and a phosphine, making it a valuable tool for in vivo applications where the toxicity of other labeling methods, such as copper-catalyzed click chemistry, is a concern.[1][2] This document provides detailed application notes and protocols for the use of phosphine-biotin probes in in vivo metabolic labeling experiments.
This compound reagents react with azide-modified biomolecules through the Staudinger ligation to form a stable amide bond.[3][4] This covalent attachment of biotin enables the detection, visualization, and affinity purification of the labeled biomolecules using streptavidin-based techniques. While the kinetics of the Staudinger ligation are slower compared to some other bioorthogonal reactions, its high biocompatibility and the stability of phosphine reagents have led to its successful application in various in vivo models.[4]
Data Presentation
Table 1: Properties of a Commercial this compound Reagent
| Property | Value | Reference |
| Product Name | EZ-Link™ Phosphine-PEG3-Biotin | |
| Molecular Weight | 792.9 g/mol | |
| Solubility | DMSO: 2 mg/mL; Aqueous buffers: up to 0.5 mM | |
| Purity | ≥95% | |
| Storage | Store at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months. |
Table 2: Comparison of In Vivo Bioorthogonal Ligation Chemistries
| Reaction | Key Advantages for In Vivo Use | Key Disadvantages for In Vivo Use | Second-Order Rate Constant (M⁻¹s⁻¹) | References |
| Staudinger Ligation | Highly biocompatible, no catalyst required, phosphine reagents can have good metabolic stability. | Slower reaction kinetics, potential for phosphine oxidation. | ~0.0025 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Biocompatible, no catalyst required. | Some cyclooctynes can have limited stability in vivo. | 0.0012 - 2.3 | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Very fast reaction kinetics. | Requires a copper catalyst which can be toxic to living organisms. | Not applicable for direct in vivo comparison due to toxicity. |
Experimental Protocols
Protocol 1: In Vivo Metabolic Glycan Labeling in a Mouse Model
This protocol is adapted from successful in vivo glycan imaging studies in mice.
Materials:
-
Azide-labeled sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
This compound probe
-
Vehicle for injection (e.g., sterile PBS, DMSO/saline mixture)
-
Anesthetic
-
Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP for western blot, fluorescently labeled streptavidin for imaging)
-
Tissue homogenization buffer
-
Protease inhibitors
-
Apparatus for tissue homogenization
-
SDS-PAGE and western blotting equipment
-
Fluorescence imaging system (optional)
Procedure:
-
Administration of Azide-Labeled Sugar:
-
Dissolve the azide-labeled sugar (e.g., Ac₄ManNAz) in a suitable vehicle. For intraperitoneal (i.p.) injection in mice, a solution in 70% (v/v) DMSO can be used.
-
Administer the azide-labeled sugar to the mice daily for 7 days via i.p. injection at a dosage of 0.70 mmol/kg. This allows for the metabolic incorporation of the azido sugar into glycans.
-
-
Administration of this compound Probe:
-
24 hours after the final injection of the azido sugar, prepare the this compound probe for injection. Dissolve the this compound in a biocompatible vehicle. A common approach for administering biotin in vivo is i.p. injection of a solution prepared by dissolving biotin in a mixture of saline, Kolliphor EL, and DMSO (18:1:1 by volume) to a concentration of 2.5 mg/mL. A similar formulation can be adapted for this compound.
-
Inject the this compound solution via the desired route (e.g., intraperitoneal or intravenous). A dosage of 24 mg/kg of biotin has been used for in vivo biotinylation studies and can be a starting point for optimization of the this compound dose.
-
Allow the Staudinger ligation to proceed in vivo. The optimal reaction time can vary. In one study, the evaluation was performed in blood 7 hours after phosphine administration. An incubation time of 2-4 hours is recommended for in vitro reactions at 37°C, which can serve as a starting point for in vivo experiments.
-
-
Tissue Harvesting and Lysate Preparation:
-
At the desired time point after this compound administration, euthanize the animal and perfuse with sterile PBS to remove blood from the tissues.
-
Harvest the tissues of interest and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissues in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Detection of Biotinylated Biomolecules:
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the biotinylated proteins using a chemiluminescent substrate.
-
-
Fluorescence Imaging:
-
For tissue sections, fix the tissue, embed, and section.
-
Stain the sections with a fluorescently labeled streptavidin conjugate.
-
Image the sections using a fluorescence microscope.
-
-
Protocol 2: In Vivo Metabolic Labeling in Zebrafish Embryos
This protocol is adapted from successful in vivo labeling studies in zebrafish.
Materials:
-
Azide-labeled metabolic precursor
-
This compound probe
-
Embryo medium
-
DMSO
-
Streptavidin-conjugated detection reagent
-
Microscopy imaging system
Procedure:
-
Metabolic Labeling with Azide Precursor:
-
Incubate zebrafish embryos (e.g., 2-7 days post-fertilization) in embryo medium containing the azide-labeled precursor. The concentration of the precursor will need to be optimized for the specific molecule and experimental goals.
-
-
This compound Labeling:
-
After the desired metabolic labeling period, transfer the embryos to fresh embryo medium containing the this compound probe. For general biotinylation, an overnight incubation in 500 μM biotin-supplemented embryo medium is effective. A similar concentration and incubation time can be used as a starting point for this compound.
-
Incubate the embryos in the this compound solution to allow for the Staudinger ligation to occur.
-
-
Detection and Imaging:
-
After the ligation reaction, wash the embryos several times with fresh embryo medium to remove excess this compound.
-
Fix the embryos (e.g., with 4% paraformaldehyde).
-
Permeabilize the embryos if necessary for intracellular staining.
-
Incubate the embryos with a fluorescently labeled streptavidin conjugate.
-
Wash the embryos to remove unbound streptavidin.
-
Mount the embryos and image using a fluorescence or confocal microscope.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chemical principle of the Staudinger ligation.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. Light-Activated Staudinger–Bertozzi Ligation within Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pull-Down Assays with Phosphine-Biotin Labeled Proteins for Studying Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Pull-down assays are a powerful in vitro technique to identify and validate PPIs.[1][2] This application note describes a specific and robust method for pull-down assays utilizing proteins labeled with biotin via a phosphine-biotin reagent. This method relies on the highly selective and bio-orthogonal Staudinger ligation, where a phosphine reacts with an azide to form a stable amide bond.[3][4][] This approach offers precise control over biotinylation, enabling the specific capture of interacting proteins with high confidence.
The workflow involves two key stages: the site-specific introduction of an azide group into the "bait" protein, followed by its reaction with a this compound conjugate. The resulting biotinylated bait protein is then immobilized on streptavidin-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or other protein mixture. The captured proteins are subsequently eluted and identified, typically by mass spectrometry or Western blotting.
Principle of the Method
The core of this technique is the Staudinger ligation, a chemical reaction that occurs between a phosphine and an azide. This reaction is highly specific and does not interfere with biological systems, making it an ideal method for labeling proteins in complex environments. The process begins with the incorporation of an azide-modified amino acid into the bait protein. This is followed by the addition of a this compound reagent, which covalently links biotin to the bait protein. The strong and specific interaction between biotin and streptavidin is then exploited to immobilize the bait protein on streptavidin-coated beads for the pull-down experiment.
Advantages of this compound Labeling
-
Specificity: The Staudinger ligation is a bio-orthogonal reaction, meaning it does not interfere with native cellular processes, leading to low background labeling.
-
Stability: The resulting amide bond is highly stable, ensuring that the biotin tag remains attached to the bait protein throughout the experiment.
-
Control: This method allows for precise control over the location of the biotin label on the bait protein.
-
Versatility: The technique can be applied to a wide range of proteins and cellular systems.
Experimental Workflow
The overall experimental workflow for a pull-down assay using this compound labeled proteins is depicted below.
Caption: Experimental workflow for a pull-down assay using this compound labeled proteins.
Signaling Pathway Investigation Example
This method can be effectively used to elucidate protein interactions within a signaling pathway. For instance, to identify proteins that interact with a specific kinase (Kinase X) in a growth factor signaling cascade.
Caption: Identification of Kinase X interactors in a signaling pathway.
Quantitative Data Summary
The following table provides representative data from a pull-down experiment designed to identify interacting partners of a biotinylated bait protein. The abundance of co-eluted proteins was quantified using mass spectrometry.
| Bait Protein | Prey Protein | Fold Enrichment (vs. Control) | p-value |
| Protein A-Biotin | Protein B | 15.2 | 0.001 |
| Protein A-Biotin | Protein C | 8.5 | 0.005 |
| Protein A-Biotin | Protein D | 1.2 | 0.45 |
| Control (Beads only) | Protein B | 1.0 | - |
| Control (Beads only) | Protein C | 1.0 | - |
Note: Fold enrichment is calculated as the ratio of the protein's spectral counts in the bait pull-down versus the control pull-down. A higher fold enrichment and low p-value indicate a more confident interaction.
Detailed Experimental Protocol
This protocol is divided into three main sections:
-
Biotinylation of Azide-Modified Protein using this compound.
-
Immobilization of Biotinylated Bait Protein on Streptavidin Beads.
-
Pull-Down Assay and Analysis of Interacting Proteins.
Part 1: Biotinylation of Azide-Modified Protein
Materials:
-
Azide-modified bait protein
-
EZ-Link™ Phosphine-PEG3-Biotin (or similar this compound reagent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Prepare the this compound Stock Solution: Dissolve the this compound reagent in DMSO or DMF to a final concentration of 10 mM.
-
Prepare the Protein Sample: Dissolve the azide-modified bait protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the protein sample. For protein concentrations ≥ 5mg/mL, use a 10-fold molar excess of the reagent. For samples < 5mg/mL, use a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C or for 16-24 hours at room temperature.
-
Removal of Excess Reagent: Remove the unreacted this compound reagent using a desalting column according to the manufacturer's instructions.
-
Verification of Biotinylation (Optional): The success of the biotinylation can be confirmed by a dot blot or Western blot using streptavidin-HRP.
Part 2: Immobilization of Biotinylated Bait Protein
Materials:
-
Biotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Binding Buffer (e.g., Lysis buffer without detergents that interfere with binding)
Procedure:
-
Prepare the Streptavidin Beads: Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.
-
Wash the Beads: Wash the beads three times with Wash Buffer. For each wash, resuspend the beads, centrifuge or use a magnetic stand to pellet the beads, and discard the supernatant.
-
Immobilization: Resuspend the washed beads in Binding Buffer. Add the biotinylated bait protein to the bead suspension.
-
Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer to remove any unbound bait protein. The beads are now ready for the pull-down assay.
Part 3: Pull-Down Assay and Analysis
Materials:
-
Immobilized bait protein on streptavidin beads
-
Cell lysate containing potential prey proteins
-
Lysis Buffer (e.g., RIPA buffer, ensure compatibility with protein interactions)
-
Wash Buffer (stringency can be adjusted by varying salt and detergent concentrations)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or a solution with a high concentration of free biotin)
Procedure:
-
Prepare Cell Lysate: Lyse cells expressing the potential prey proteins using an appropriate lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Binding of Prey Proteins: Add the cell lysate to the tube containing the immobilized bait protein.
-
Incubation: Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins. The number and stringency of washes may need to be optimized.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, you can directly add 1x SDS-PAGE sample buffer and boil the beads for 5-10 minutes. For mass spectrometry, a gentler elution method, such as using a low pH buffer or a buffer containing free biotin, may be preferred.
-
Analysis:
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by Coomassie staining or perform a Western blot using an antibody specific to the suspected prey protein.
-
Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of pulled-down prey protein | Inefficient biotinylation of the bait protein. | Verify biotinylation using a dot blot. Optimize labeling conditions (reagent concentration, incubation time/temperature). |
| Disruption of bait-prey interaction by lysis or wash buffers. | Use a milder lysis buffer. Optimize the salt and detergent concentrations in the wash buffer. | |
| Low expression of prey protein. | Overexpress the prey protein or use a larger amount of cell lysate. | |
| High background of non-specific binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (increase salt and/or detergent concentration). |
| Hydrophobic interactions with beads. | Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the wash buffer. | |
| Bait protein is "sticky". | Perform a pre-clearing step by incubating the cell lysate with beads alone before adding the immobilized bait protein. | |
| Bait protein not immobilized on beads | Inefficient biotinylation. | See above. |
| Problem with streptavidin beads. | Use fresh, high-quality streptavidin beads. |
References
Application Notes: Unveiling Protein-Protein Interactions Using Phosphine-Biotin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The identification of PPIs is crucial for elucidating signaling pathways, understanding disease mechanisms, and discovering novel drug targets. Phosphine-biotin probes, in conjunction with metabolic labeling and mass spectrometry, offer a powerful chemoselective strategy for capturing and identifying both stable and transient protein interactions in their native cellular context. This approach relies on the bioorthogonal Staudinger ligation, where a this compound probe reacts specifically with an azide group metabolically incorporated into a "bait" protein. The biotin tag then allows for the efficient enrichment of the bait protein along with its interacting partners for subsequent identification by mass spectrometry.
Principle of the Technology
The workflow begins with the metabolic incorporation of an azide-containing amino acid analog, such as azidohomoalanine (AHA), into a protein of interest (the "bait") within living cells.[1] This is achieved by expressing the bait protein in a methionine-deficient medium supplemented with AHA. The cells' translational machinery incorporates AHA in place of methionine, thus introducing a bioorthogonal azide handle onto the bait protein.
Following metabolic labeling, the cells are lysed, and the azide-modified bait protein is reacted with a this compound probe. This reaction, known as the Staudinger ligation, is highly specific and forms a stable amide bond between the phosphine and the azide, effectively tagging the bait protein with biotin.[2] The biotinylated bait protein, along with its interacting "prey" proteins, is then captured using streptavidin-coated affinity resins.[3] After stringent washing steps to remove non-specific binders, the protein complexes are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Applications
-
Mapping Protein-Protein Interaction Networks: Elucidate the composition of protein complexes and signaling pathways.
-
Identifying Transient or Weak Interactions: Capture interactions that are often missed by traditional methods like co-immunoprecipitation.
-
Drug Target Discovery and Validation: Identify novel protein interactions that are critical for disease progression and can serve as potential therapeutic targets.
-
Understanding Post-Translational Modifications: Investigate how PTMs on a bait protein influence its interaction with other proteins.
Data Presentation
Quantitative Analysis of Staudinger Ligation
The efficiency of the Staudinger ligation is a critical factor for the successful application of this technology. The table below summarizes key quantitative parameters of the reaction.
| Parameter | Value | Conditions | Reference |
| Ligation Efficiency | 20-25% | 3.33 µM antibody-azide conjugate with 1 equivalent of radiolabeled phosphine in aqueous solution after 2 hours. | [4] |
| Effect of Serum | Reduced ligation efficiency by up to 30% | In the presence of 37% human serum after 2 hours. | |
| Reaction Time | 2-4 hours (at 37°C) to 16-24 hours (at room temperature) | For labeling azide-containing proteins with EZ-Link™ Phosphine-PEG3-Biotin. | |
| Molar Excess of Probe | 10-fold to 20-fold | Recommended molar excess of this compound probe over the azide-containing protein. |
Experimental Protocols
Protocol 1: Metabolic Labeling of a Bait Protein with Azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, azidohomoalanine (AHA), into a target "bait" protein expressed in mammalian cells.
Materials:
-
Mammalian cell line expressing the bait protein of interest
-
DMEM for SILAC, methionine-free (or other appropriate methionine-free medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-glutamine
-
Penicillin-Streptomycin
-
L-azidohomoalanine (AHA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture the mammalian cells expressing the bait protein in complete DMEM supplemented with 10% dFBS, L-glutamine, and penicillin-streptomycin.
-
Methionine Depletion: When cells reach 70-80% confluency, wash them twice with pre-warmed PBS. Replace the complete medium with methionine-free DMEM supplemented with 10% dFBS, L-glutamine, and penicillin-streptomycin. Incubate for 1 hour to deplete endogenous methionine.
-
AHA Labeling: After the depletion step, replace the medium with fresh methionine-free DMEM containing 10% dFBS, L-glutamine, penicillin-streptomycin, and 50 µM L-azidohomoalanine.
-
Incubation: Incubate the cells for 18-24 hours to allow for the incorporation of AHA into the newly synthesized bait protein.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Staudinger Ligation with this compound
This protocol details the labeling of the azide-modified bait protein with a this compound probe.
Materials:
-
Cell pellet containing the AHA-labeled bait protein
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe (e.g., EZ-Link™ Phosphine-PEG3-Biotin)
-
DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Prepare this compound Stock Solution: Dissolve the this compound probe in DMSO or DMF to a stock concentration of 10 mM.
-
Staudinger Ligation Reaction:
-
Dilute the cell lysate to a protein concentration of 1-5 mg/mL in Reaction Buffer.
-
Add the this compound stock solution to the lysate to a final concentration of 100-200 µM (this corresponds to a molar excess depending on the abundance of the bait protein).
-
Incubate the reaction mixture for 2-4 hours at 37°C or overnight at room temperature with gentle rotation.
-
Protocol 3: Affinity Purification of Biotinylated Protein Complexes
This protocol describes the enrichment of the biotinylated bait protein and its interacting partners using streptavidin affinity resin.
Materials:
-
Lysate containing the biotinylated protein complex
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash Buffer 1 (e.g., RIPA buffer)
-
Wash Buffer 2 (e.g., 1 M KCl)
-
Wash Buffer 3 (e.g., 0.1 M Na2CO3)
-
Wash Buffer 4 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Wash Buffer 5 (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
Procedure:
-
Bead Equilibration: Wash the streptavidin beads three times with Lysis Buffer.
-
Binding: Add the equilibrated streptavidin beads to the lysate from the Staudinger ligation reaction. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1.
-
Once with Wash Buffer 2.
-
Once with Wash Buffer 3.
-
Once with Wash Buffer 4.
-
Three times with Wash Buffer 5.
-
-
Perform each wash for 5-10 minutes with rotation.
-
Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol describes the enzymatic digestion of the captured proteins directly on the streptavidin beads for subsequent mass spectrometry analysis.
Materials:
-
Streptavidin beads with bound protein complexes
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
Procedure:
-
Reduction: Resuspend the washed beads in Reduction Buffer. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate in the dark for 20 minutes.
-
Digestion:
-
Wash the beads three times with 50 mM Ammonium Bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate.
-
Add trypsin to a final enzyme-to-protein ratio of 1:50 to 1:100.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
To further elute peptides, wash the beads with a solution of 50% acetonitrile and 5% formic acid.
-
Combine the supernatants.
-
-
Sample Preparation for LC-MS/MS: Desalt the peptide mixture using a C18 StageTip or equivalent. The sample is now ready for analysis by LC-MS/MS.
Mandatory Visualization
Experimental Workflow for Identifying Protein-Protein Interactions
References
- 1. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Synthesis of phosphine and antibody-azide probes for in vivo Staudinger ligation in a pretargeted imaging and therapy approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphine-Biotin Labeling Reactions
Introduction
The Staudinger ligation is a highly selective and bioorthogonal reaction between an azide and a phosphine, yielding a stable amide bond. This reaction has become a cornerstone in chemical biology for the specific labeling of biomolecules. Phosphine-biotin reagents are powerful tools that leverage the Staudinger ligation to attach a biotin moiety to azide-modified molecules, such as proteins, glycans, and nucleic acids. The biotin tag enables the subsequent detection, purification, and tracking of these biomolecules with high affinity using streptavidin-based probes.
Optimizing the molar excess of this compound to the azide-modified biomolecule is a critical parameter for achieving a high degree of labeling (DOL) without introducing artifacts from excess, unreacted reagent. An insufficient molar excess will lead to a low DOL, while an excessive amount can result in background signal and be wasteful of the reagent. These application notes provide a comprehensive guide to calculating the optimal molar excess of this compound and detailed protocols for labeling reactions and the determination of the degree of labeling.
Key Concepts
The labeling of an azide-modified biomolecule with this compound via the Staudinger ligation is a second-order reaction. The efficiency of the reaction is influenced by several factors, including the concentration of reactants, temperature, pH, and the solvent system. For a given azide-modified biomolecule, the degree of labeling will increase with a higher molar excess of this compound until it reaches a saturation point.
Calculating Molar Excess and Degree of Labeling
1. Molar Excess Calculation:
The molar excess of this compound is the ratio of the moles of this compound to the moles of the azide-modified biomolecule.
-
Step 1: Calculate the moles of your azide-modified biomolecule.
-
For a pure protein or nucleic acid of known molecular weight (MW): Moles = Mass (g) / MW ( g/mol )
-
-
Step 2: Determine the desired molar excess.
-
This is often determined empirically, but a general starting point is a 10- to 40-fold molar excess of this compound. For dilute protein solutions (< 1 mg/mL), a higher molar excess (e.g., 20- to 50-fold) may be required.
-
-
Step 3: Calculate the required moles of this compound.
-
Moles of this compound = Moles of Biomolecule × Desired Molar Excess
-
-
Step 4: Calculate the volume of this compound stock solution to add.
-
Volume (L) = Moles of this compound / Concentration of Stock Solution (mol/L)
-
2. Degree of Labeling (DOL) Determination:
The DOL represents the average number of biotin molecules conjugated to each biomolecule. For proteins, this can be determined using spectrophotometric methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, or by mass spectrometry.
Data Presentation: Molar Excess and Labeling Efficiency
The following tables provide illustrative data on the effect of varying the molar excess of this compound on the degree of labeling for different classes of azide-modified biomolecules. This data is intended to serve as a guideline for experimental design.
Table 1: Illustrative Degree of Labeling for an Azide-Modified Antibody (150 kDa)
| Molar Excess of this compound | Protein Concentration | Reaction Time (hours) | Temperature (°C) | Approximate Degree of Labeling (DOL) |
| 10:1 | 5 mg/mL | 2 | 25 | 3 - 5 |
| 20:1 | 5 mg/mL | 2 | 25 | 6 - 8 |
| 40:1 | 5 mg/mL | 2 | 25 | 8 - 10 |
| 20:1 | 1 mg/mL | 4 | 25 | 4 - 6 |
| 40:1 | 1 mg/mL | 4 | 25 | 7 - 9 |
Table 2: Illustrative Labeling Efficiency for an Azide-Modified Oligonucleotide (20-mer)
| Molar Excess of this compound | Oligonucleotide Concentration | Reaction Time (hours) | Temperature (°C) | Approximate Labeling Efficiency (%) |
| 10:1 | 100 µM | 4 | 37 | 60 - 70% |
| 20:1 | 100 µM | 4 | 37 | 70 - 85% |
| 50:1 | 100 µM | 4 | 37 | > 90% |
| 20:1 | 20 µM | 8 | 37 | 65 - 75% |
| 50:1 | 20 µM | 8 | 37 | > 85% |
Experimental Protocols
Protocol 1: Biotinylation of an Azide-Modified Protein
This protocol provides a general procedure for the biotinylation of an azide-modified protein using a this compound reagent.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein sample is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for a suitable buffer like PBS.
-
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound reagent in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
-
Calculate the Required Volume of this compound:
-
Based on the protein concentration and desired molar excess (e.g., 20-fold), calculate the volume of the 10 mM this compound stock solution needed.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted this compound, add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Quantify the Degree of Labeling:
-
Determine the protein concentration and the degree of biotinylation using a suitable method such as the HABA assay or mass spectrometry.
-
Protocol 2: HABA Assay for Determining Degree of Labeling
This protocol describes the use of the HABA assay to estimate the degree of biotinylation of a protein sample.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare a Blank:
-
Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.
-
-
Measure the Sample:
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution in the cuvette.
-
Mix well and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm. The absorbance will decrease as biotin displaces HABA from avidin.
-
-
Calculate the Biotin Concentration:
-
Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin in your sample.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (moles of biotin) / (moles of protein)
-
Mandatory Visualizations
Caption: Staudinger Ligation Reaction Pathway.
Caption: Experimental Workflow for this compound Labeling.
Affinity Purification of Phosphine-Biotin Labeled Molecules Using Streptavidin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and high-affinity interaction between streptavidin and biotin is a cornerstone of many biological assays and purification strategies. This application note details the use of streptavidin-based affinity purification for the selective enrichment of molecules labeled with phosphine-biotin. This technique is particularly powerful when combined with bioorthogonal chemistry, where an azide group is metabolically or chemically incorporated into a biomolecule of interest (e.g., a protein or glycan). The azide-modified molecule can then be specifically and covalently tagged with a this compound probe via the Staudinger ligation.[1][][3] This two-step approach allows for the highly selective capture and purification of target molecules from complex biological mixtures.
The Staudinger ligation is a bioorthogonal reaction that occurs between a phosphine and an azide, forming a stable amide bond under mild, aqueous conditions, making it ideal for biological applications.[1] Once the molecule of interest is biotinylated through this ligation, the exceptionally strong and specific interaction between biotin and streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M) is exploited for its capture. Streptavidin, a tetrameric protein from Streptomyces avidinii, is immobilized on a solid support, such as agarose or magnetic beads, to create an affinity matrix.
This document provides detailed protocols for the this compound labeling of azide-modified molecules and their subsequent affinity purification using streptavidin-conjugated resins. It also includes a comparative summary of streptavidin resin binding capacities and various elution strategies to recover the purified molecules.
Principle of the Method
The overall workflow involves two key stages: the specific labeling of the target molecule and its subsequent capture and purification.
-
Staudinger Ligation: An azide-modified target molecule reacts with a this compound probe. The phosphine attacks the azide, and through a series of intermediates, a stable amide bond is formed, covalently attaching the biotin tag to the target molecule.
-
Affinity Purification: The biotinylated molecule is then introduced to a streptavidin-coated solid support. The high affinity between biotin and streptavidin leads to the selective binding of the labeled molecule to the support. Unbound components of the sample are washed away, and the purified biotinylated molecule is then eluted from the support.
Quantitative Data Summary
The choice of streptavidin resin is critical for a successful purification and depends on the scale of the experiment and the properties of the target molecule. The binding capacity of the resin for biotinylated molecules is a key parameter to consider.
| Resin Type | Supplier Example | Reported Biotin Binding Capacity (per mL of settled resin) | Key Characteristics |
| Streptavidin Agarose | GoldBio | > 120 nmol of free biotin | Standard capacity resin suitable for general applications. |
| Streptavidin Agarose | UBPBio | > 120 nmol of D-Biotin | Covalently coupled recombinant streptavidin on 4% cross-linked agarose. |
| Streptavidin Agarose Ultra Performance | Vector Labs | > 330 nmol of biotin | High-capacity resin for applications requiring high loading. |
| High Capacity Streptavidin Agarose | Thermo Fisher Scientific | ~10 mg of biotinylated antibody | Optimized for high binding of biotinylated proteins. |
| Streptavidin Sepharose High Performance | Sigma-Aldrich | Not specified in nmol, but suitable for protein enrichment | Pre-packed columns available for convenience. |
Note: The binding capacity for a specific biotinylated molecule may vary depending on its size, steric hindrance, and the degree of biotinylation.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Molecules with this compound via Staudinger Ligation
This protocol describes the general procedure for labeling an azide-modified protein with this compound. Optimization of reactant concentrations and reaction time may be necessary for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound reagent (e.g., from Cayman Chemical or MedChemExpress)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve the this compound reagent in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Initiate the Ligation: Add the this compound stock solution to the protein solution to achieve a final concentration that is typically in a 10- to 50-fold molar excess over the protein. The final concentration of the organic solvent (DMF or DMSO) should be kept low (ideally <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2 to 12 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
Removal of Excess Reagent (Optional but Recommended): After the incubation, the unreacted this compound can be removed by dialysis, size-exclusion chromatography, or buffer exchange spin columns to prevent it from occupying binding sites on the streptavidin resin.
Protocol 2: Affinity Purification of Biotinylated Molecules using Streptavidin Agarose
This protocol provides a general procedure for the capture and elution of this compound labeled molecules using streptavidin agarose resin in a column format.
Materials:
-
This compound labeled sample from Protocol 1
-
Streptavidin Agarose Resin slurry (e.g., 50% slurry)
-
Empty chromatography columns
-
Binding/Wash Buffer (e.g., PBS, pH 7.2-7.5; can be supplemented with 0.1% Tween-20 to reduce non-specific binding)
-
Elution Buffer (see table below for options)
-
Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
A. Resin Preparation and Equilibration:
-
Resin Slurry: Gently swirl the bottle of streptavidin agarose resin to obtain a uniform suspension.
-
Packing the Column: Pipette the desired amount of resin slurry into an empty chromatography column. Allow the storage buffer to drain.
-
Equilibration: Wash the resin by adding 5-10 column volumes (CV) of Binding/Wash Buffer. Allow the buffer to drain completely. This step removes the storage solution and equilibrates the resin to the binding conditions.
B. Binding of Biotinylated Molecule:
-
Sample Application: Apply the this compound labeled sample to the equilibrated resin. For optimal binding, allow the sample to flow through the resin slowly, or cap the column and incubate the sample with the resin for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
Collect Flow-Through: Collect the solution that passes through the column. This fraction contains unbound molecules and can be analyzed to assess binding efficiency.
C. Washing:
-
Remove Unbound Molecules: Wash the resin with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Monitor Wash: Continue washing until the absorbance of the flow-through at 280 nm is negligible, indicating that all unbound proteins have been removed.
D. Elution:
The strong interaction between streptavidin and biotin necessitates specific conditions for elution. The choice of elution method depends on whether the purified molecule needs to remain in its native, functional state.
| Elution Method | Elution Buffer Composition | Conditions | Outcome |
| Denaturing Elution | 8 M Guanidine-HCl, pH 1.5 | Incubate for 5-10 minutes at room temperature. | Efficient elution but denatures the purified protein and the streptavidin resin. The resin cannot be reused. |
| Denaturing Elution (for SDS-PAGE) | 2x SDS-PAGE Sample Buffer (containing SDS and a reducing agent) | Boil the resin in the sample buffer for 5-10 minutes. | Elutes the protein directly for analysis by SDS-PAGE. Denatures the protein and the resin. |
| Competitive Elution (Mild) | 2-10 mM Biotin in Binding/Wash Buffer | Incubate for 30-60 minutes at room temperature, or at 37°C. Multiple elutions may be necessary. | Elutes the protein in a native state. The efficiency can be low. |
| Competitive Elution with Heat (Mild-Denaturing) | 25 mM Biotin with 0.4% SDS and 1% IGEPAL-CA630 | Heat at 95°C for 5 minutes. | More efficient than competitive elution with biotin alone, but may lead to some denaturation. |
| Acidic Elution (Harsh) | 0.1 M Glycine-HCl, pH 2.5-2.8 | Apply the buffer and immediately collect fractions into a neutralization buffer. | Efficient elution, but the low pH can denature the protein. |
-
Apply Elution Buffer: Add 3-5 CV of the chosen elution buffer to the column.
-
Incubate (if necessary): For competitive or denaturing elution, incubate the resin with the elution buffer for the recommended time.
-
Collect Eluate: Allow the elution buffer to flow through the column and collect the eluate in fractions.
-
Neutralize (if necessary): If using a low pH elution buffer, immediately neutralize the collected fractions by adding a neutralization buffer to preserve the integrity of the purified molecule.
-
Analysis: Analyze the eluted fractions for the presence of the purified molecule using appropriate methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Staudinger Ligation Reaction.
Caption: Affinity Purification Workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified Molecule | Inefficient Staudinger ligation. | Optimize ligation conditions (reagent concentrations, incubation time, temperature). Ensure this compound reagent is not degraded. |
| Incomplete binding to streptavidin resin. | Increase incubation time during the binding step. Ensure the binding buffer conditions are optimal (pH, salt concentration). Check the binding capacity of the resin. | |
| Steric hindrance of the biotin tag. | Consider using a this compound reagent with a longer spacer arm. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the volume and number of washes. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the Binding/Wash Buffer. |
| Hydrophobic or ionic interactions with the resin. | Increase the salt concentration in the Binding/Wash Buffer (e.g., up to 500 mM NaCl). | |
| Difficulty Eluting the Purified Molecule | Very strong streptavidin-biotin interaction. | Use a harsher elution method (e.g., denaturing or acidic buffers). For competitive elution, increase the biotin concentration and/or incubation time. |
| The purified molecule has precipitated on the column. | Adjust the pH or ionic strength of the elution buffer. Elute at a lower protein concentration. |
Conclusion
The combination of this compound labeling via the Staudinger ligation and subsequent streptavidin affinity purification provides a highly specific and efficient method for the isolation of target biomolecules from complex mixtures. The protocols and data presented in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique in their experimental workflows. Careful consideration of the choice of streptavidin resin and the elution strategy is crucial for achieving high purity and yield of the target molecule in a state that is suitable for downstream applications.
References
Application Notes and Protocols for In Vitro Labeling of Nucleic Acids using Phosphine-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and robust labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and drug development. Phosphine-biotin reagents, in conjunction with azide-modified nucleic acids, offer a powerful and versatile method for in vitro biotinylation. This approach relies on the Staudinger ligation, a bioorthogonal reaction that occurs between a phosphine and an azide, forming a stable amide bond. This chemoselective ligation is highly efficient and proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules like DNA and RNA.[1][2]
The process first involves the incorporation of an azide-modified nucleoside triphosphate into the nucleic acid sequence via enzymatic methods such as PCR, nick translation, or in vitro transcription.[3] The resulting azide-containing oligonucleotide is then covalently labeled with biotin using a this compound conjugate.[3] The high affinity of biotin for streptavidin can then be leveraged for a multitude of downstream applications, including affinity purification, immobilization, and detection.[4]
Chemical Principle: The Staudinger Ligation
The Staudinger ligation is a two-step reaction. Initially, the phosphine attacks the azide, forming a phosphazide intermediate, which then rearranges to an aza-ylide. In the presence of water, this intermediate is hydrolyzed to form a stable amide bond, covalently linking the biotin to the nucleic acid, and a phosphine oxide byproduct. The bioorthogonal nature of this reaction ensures that the phosphine and azide groups do not react with other functional groups present in the biological sample, leading to highly specific labeling with minimal background.
Quantitative Data Summary
The efficiency of this compound labeling of nucleic acids is influenced by several factors, including the purity of the azide-modified nucleic acid, the concentration of the this compound reagent, reaction temperature, and incubation time.
| Parameter | Value/Range | Reference |
| Labeling Reaction Conversion | Approximately 70% | |
| This compound Concentration | 50-200 µM | |
| Reaction Temperature | 23-37°C | |
| Reaction Time | 2-4 hours at 37°C; 16-24 hours at room temperature | |
| Detection Limit (Chemiluminescence) | 3 pM |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol is adapted from the manufacturer's instructions for EZ-Link™ Phosphine-PEG3-Biotin and is suitable for the biotinylation of azide-containing DNA and RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
EZ-Link™ Phosphine-PEG3-Biotin (or equivalent)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other buffer at pH 6-8
-
Zeba™ Spin Desalting Columns (or equivalent) for purification
-
Nuclease-free water
Procedure:
-
Prepare the Azide-Modified Oligonucleotide:
-
Resuspend the azide-modified oligonucleotide in the chosen reaction buffer to the desired concentration.
-
-
Prepare the this compound Reagent:
-
Dissolve 1 mg of EZ-Link™ Phosphine-PEG3-Biotin in 126 µL of DMSO or DMF to create a 10 mM stock solution.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Labeling Reaction:
-
In a nuclease-free microcentrifuge tube, combine the azide-modified oligonucleotide with the this compound stock solution.
-
For oligonucleotide concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the this compound reagent. For concentrations < 5 mg/mL, use a 20-fold molar excess.
-
The final concentration of this compound should be between 50-200 µM.
-
Incubate the reaction at 37°C for 2-4 hours or at room temperature for 16-24 hours. Longer incubation times may improve labeling efficiency.
-
-
Purification of the Biotinylated Oligonucleotide:
-
Remove excess, non-reacted this compound using a desalting column suitable for the size of your oligonucleotide. Follow the manufacturer's instructions for the desalting column.
-
Alternatively, HPLC or PAGE purification can be employed for higher purity.
-
-
Quantification and Storage:
-
Determine the concentration of the purified biotinylated oligonucleotide using UV-Vis spectrophotometry (A260).
-
Store the labeled oligonucleotide at -20°C or -80°C.
-
Protocol 2: Affinity Purification of Biotinylated Nucleic Acids using Streptavidin-Agarose
This protocol describes the capture of biotinylated nucleic acids for applications such as the purification of interacting proteins or for wash steps in various assays.
Materials:
-
Biotinylated nucleic acid
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (for recovery of interacting molecules, not the biotinylated nucleic acid itself; e.g., high salt buffer)
-
Microcentrifuge tubes
Procedure:
-
Prepare Streptavidin-Agarose Beads:
-
Resuspend the streptavidin-agarose beads in the binding/wash buffer.
-
Wash the beads by centrifuging at a low speed (e.g., 1000 x g) for 1-2 minutes, removing the supernatant, and resuspending in fresh binding/wash buffer. Repeat this step two to three times.
-
-
Binding of Biotinylated Nucleic Acid:
-
Add the biotinylated nucleic acid to the washed streptavidin-agarose beads.
-
Incubate at room temperature for 30-60 minutes with gentle rotation to allow for binding.
-
-
Washing:
-
Centrifuge the beads and remove the supernatant.
-
Wash the beads with binding/wash buffer to remove non-specifically bound molecules. Repeat the wash step three to five times.
-
-
Downstream Applications:
-
The immobilized biotinylated nucleic acid can now be used for various applications, such as incubating with a cell lysate to capture interacting proteins.
-
To elute interacting proteins, use an appropriate elution buffer. Note that the strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes the elution of the biotinylated nucleic acid itself difficult without harsh, denaturing conditions.
-
Experimental Workflow and Signaling Pathway Diagrams
References
Troubleshooting & Optimization
Phosphine-Biotin Reaction Optimization: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the phosphine-biotin reaction, a crucial bioconjugation technique based on the Staudinger ligation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound reaction?
The this compound reaction is a specific application of the Staudinger ligation. In this bioorthogonal reaction, a phosphine, such as one conjugated to biotin, reacts with an azide group that has been incorporated into a biomolecule. This reaction forms a stable amide bond, effectively labeling the target molecule with biotin.[1][2][3] Because neither phosphines nor azides are naturally present in biological systems, this reaction is highly specific and results in minimal background labeling.[2][3]
Q2: What are the recommended starting conditions for a this compound reaction?
For optimal results, reactions are typically more efficient at higher concentrations and temperatures. A common starting point is to incubate the reaction at 37°C for 2-4 hours. Alternatively, the reaction can be performed at room temperature for 16-24 hours. The final concentration of the this compound reagent is generally in the range of 50-200µM.
Q3: How should I prepare and store my this compound and azide-containing reagents?
This compound reagents are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution, which can then be stored at -20°C for several months. It is crucial to protect phosphines from air, as they are prone to oxidation, a process that can be catalyzed by thiols in biological samples. Azide-containing molecules are generally stable, but it's important to avoid reducing agents in your reaction buffers, as they can interfere with azide stability. For long-term storage of biological samples containing azides, freezing at -20°C or -70°C is recommended.
Q4: Can I use any buffer for the this compound reaction?
It is best to use a buffer with a pH between 6 and 8, such as phosphate-buffered saline (PBS). Avoid buffers that contain primary amines (e.g., Tris) or reducing agents, as these can interfere with the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Suboptimal reaction conditions | Increase the incubation temperature to 37°C or prolong the incubation time. Also, consider increasing the concentration of the this compound reagent. |
| Reagent degradation | Ensure the this compound reagent has been stored correctly and is not oxidized. Prepare fresh stock solutions if necessary. Confirm the integrity of the azide group on your target molecule. | |
| Presence of interfering substances | Remove any reducing agents or primary amine-containing buffers from your sample. | |
| Steric hindrance | If the azide is in a sterically hindered location, the reaction may be slow. Consider redesigning the construct if possible. | |
| High Background Signal | Non-specific binding of biotin | Ensure adequate blocking steps if performing downstream applications like western blotting or ELISA. |
| Impure reagents | Use high-purity this compound and ensure your azide-labeled molecule is sufficiently purified. | |
| Inconsistent Results | Variability in reaction setup | Maintain consistent parameters such as temperature, incubation time, and reagent concentrations across experiments. |
| Sample degradation | Ensure the stability of your azide-labeled biomolecule throughout the experiment. For biological samples, consider adding stabilizers. | |
| Precipitation of Labeled Protein | Over-modification of the protein | Reduce the molar excess of the this compound reagent to decrease the degree of labeling. |
| Reduced solubility after biotinylation | Biotin labeling can sometimes decrease the solubility of a protein. Consider using a this compound reagent with a PEG spacer to improve solubility. |
Experimental Protocols
Standard Protocol for Biotinylation of an Azide-Containing Protein
-
Prepare the Protein Sample: Dissolve the azide-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction Setup:
-
For protein concentrations ≥ 5mg/mL, add a 10-fold molar excess of the this compound reagent.
-
For protein concentrations < 5mg/mL, use a 20-fold molar excess.
-
-
Incubation:
-
Incubate at 37°C for 2-4 hours OR
-
Incubate at room temperature for 16-24 hours.
-
-
Removal of Excess Reagent: Purify the biotinylated protein using a desalting column or dialysis to remove unreacted this compound.
Data Presentation
Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Condition | Notes |
| Temperature | 37°C | Higher temperatures generally lead to more efficient reactions. |
| Room Temperature (approx. 20-25°C) | Requires a significantly longer incubation time. | |
| Incubation Time | 2 - 4 hours | At 37°C. Longer incubation may improve efficiency. |
| 16 - 24 hours | At room temperature. | |
| pH | 6.0 - 8.0 | PBS is a commonly used buffer. |
| This compound Concentration | 50 - 200 µM | The optimal concentration may need to be determined empirically. |
| Molar Excess of this compound | 10-fold (for protein ≥ 5mg/mL) | A higher excess may be needed for more dilute protein solutions. |
| 20-fold (for protein < 5mg/mL) |
Visualizations
References
how to reduce background signal in phosphine-biotin labeling
Technical Support Center: Phosphine-Biotin Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers reduce background signal in this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound labeling?
A1: this compound labeling is based on the Staudinger ligation, a chemical reaction between a phosphine, such as this compound, and an azide.[1][2] In this reaction, the phosphine selectively reacts with the azide group to form a stable amide bond, allowing for the specific attachment of biotin to azide-modified molecules.[2][3][4] This method is highly specific because both phosphines and azides are generally absent in biological systems, which helps to minimize background labeling of cells or lysates.
Q2: What are the most common sources of high background signal in this compound labeling experiments?
A2: High background signal can originate from several sources:
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Endogenous Biotin: Many tissues and cells naturally contain biotin, which can be detected by avidin or streptavidin conjugates, leading to a false positive signal.
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Non-specific Binding: The biotinylated probe or the streptavidin/avidin conjugate can non-specifically adhere to proteins or the solid support (e.g., membrane, plate). Increased hydrophobicity of proteins after biotinylation can also contribute to non-specific binding.
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Insufficient Blocking: Inadequate blocking of non-specific binding sites on the membrane or in the sample can lead to high background.
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Ineffective Washing: Residual, unbound detection reagents that are not removed by thorough washing can result in a generalized high background.
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Contaminated Reagents: The use of reagents containing biotin, such as certain grades of BSA or non-fat dry milk, can be a source of background.
Q3: Can the concentration of this compound affect the background?
A3: Yes, using an excessively high concentration of this compound can potentially lead to increased non-specific binding and higher background. It is important to optimize the concentration of the labeling reagent. For instance, a final concentration of 50-200µM is a suggested starting point for labeling azide-containing protein samples. Titrating the concentration of your biotinylated antibody or probe is a key step in optimizing your assay to reduce background.
Troubleshooting Guides
Issue 1: High Background Across the Entire Membrane/Well/Sample
This is often due to issues with blocking, washing, or the detection reagents.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the incubation time for the blocking step. Consider switching to a different blocking agent. For example, if you are using non-fat dry milk, try a solution of high-purity Bovine Serum Albumin (BSA) that is certified to be biotin-free. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help. |
| Endogenous Biotin | In samples like liver and kidney, which have high levels of endogenous biotin, perform an avidin/biotin blocking step before applying your biotinylated probe. This involves sequentially incubating the sample with avidin and then with biotin to block all endogenous biotin and any non-specific avidin binding sites. |
| Ineffective Washing | Increase the number and duration of washing steps after incubating with the biotinylated probe and after the streptavidin-conjugate incubation. Also, consider increasing the detergent concentration (e.g., Tween-20) in your wash buffer to help remove non-specifically bound reagents. |
| Detection Reagent Concentration Too High | The concentration of the streptavidin-enzyme conjugate may be too high. Titrate the streptavidin-HRP or -AP conjugate to find the optimal concentration that gives a good signal-to-noise ratio. |
Issue 2: Non-Specific Bands or Punctate Background
This type of background often points to non-specific binding of the this compound reagent or the detection complex to specific components in your sample.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding of Biotinylated Probe | The this compound probe itself might be binding non-specifically to certain proteins. This can be exacerbated by the increased hydrophobicity of the labeled protein. To mitigate this, you can try adding detergents or increasing the salt concentration in your buffers, which can reduce hydrophobic and electrostatic interactions, respectively. |
| Aggregates of Detection Reagents | The streptavidin-enzyme conjugate may form aggregates that bind to the sample. To prevent this, centrifuge the diluted conjugate solution before adding it to your sample. Also, ensure that all buffers are filtered. |
| Hydrophobic Interactions | Both the biotin tag and the phosphine moiety can introduce hydrophobicity. Including additives in your buffers can help to reduce this type of non-specific binding. |
Data Presentation
Table 1: Common Blocking Agents for Reducing Background
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Use a high-purity, biotin-free grade of BSA to avoid introducing exogenous biotin. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding sites. |
| Non-fat Dry Milk | 3-5% (w/v) | Be cautious as some milk powders can contain biotin. Not recommended for phosphoprotein detection as it contains casein. |
| Commercial Blocking Buffers | Varies by manufacturer | Many commercial options are available that are optimized for low background in biotin-based assays. |
Table 2: Components of Wash Buffers to Minimize Non-specific Binding
| Component | Typical Concentration | Purpose |
| Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) | 1X | Base buffer for washing. |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that helps to reduce non-specific hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150-500 mM | Higher salt concentrations can help to disrupt non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This procedure should be performed after initial blocking (e.g., with BSA) and before the addition of the this compound reagent.
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Prepare Solutions:
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Avidin Solution: 0.1 mg/mL Avidin in wash buffer (e.g., PBS with 0.05% Tween-20).
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Biotin Solution: 0.5 mg/mL Biotin in wash buffer.
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Avidin Incubation: Cover the sample with the Avidin Solution and incubate for 15-30 minutes at room temperature.
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Wash: Wash the sample three times for 5-10 minutes each with wash buffer.
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Biotin Incubation: Cover the sample with the Biotin Solution and incubate for 15-30 minutes at room temperature. This step saturates the biotin-binding sites of the avidin added in the previous step.
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Final Wash: Wash the sample three times for 5-10 minutes each with wash buffer.
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Proceed with Labeling: The sample is now ready for the addition of the this compound reagent.
Protocol 2: Optimizing this compound Labeling Conditions
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Reagent Preparation: Dissolve the this compound reagent in an appropriate organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer.
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Concentration Titration: Test a range of final this compound concentrations, for example, from 25 µM to 250 µM, to find the lowest effective concentration.
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Incubation Time and Temperature: The reaction is more efficient at higher concentrations and temperatures. Incubate at 37°C for 2-4 hours or at room temperature for 16-24 hours. Optimize this for your specific system to achieve a balance between labeling efficiency and background.
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Removal of Excess Reagent: After the labeling reaction, it is crucial to remove any unreacted this compound. This can be done using desalting columns or dialysis.
Visualizations
Caption: Workflow for this compound labeling with points of background introduction and mitigation.
References
avoiding interference from reducing agents like DTT in phosphine-biotin reactions
Welcome to the technical support center for phosphine-biotin labeling, also known as the Staudinger Ligation. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly interference from reducing agents like Dithiothreitol (DTT).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound labeling reaction failing or showing low efficiency in the presence of DTT?
A1: Your reaction is likely failing due to the chemical incompatibility between the this compound reagent and DTT.
The this compound labeling method is based on the Staudinger Ligation, a bioorthogonal reaction where a phosphine reacts with an azide to form a stable amide bond.[1] DTT is a strong reducing agent essential for maintaining the reduced state of cysteine residues in proteins, preventing disulfide bond formation.[2][3] However, the very properties that make DTT an effective reducing agent cause it to interfere with the Staudinger ligation. The phosphine group in your biotin reagent is susceptible to oxidation, and DTT can reduce it, rendering it unable to react with the target azide group on your biomolecule.
Q2: What are the recommended methods for removing DTT from my protein sample before the labeling reaction?
A2: The most common and effective methods for removing small molecules like DTT from protein samples are spin desalting columns, traditional dialysis, and size exclusion chromatography.[2][4] The best method depends on your sample volume, concentration, and time constraints.
| Method | Typical Time | Protein Recovery | DTT Removal Efficiency | Best For |
| Spin Desalting Columns | < 10 minutes | > 90% | > 95% | Small sample volumes (< 2.5 mL), speed is critical. |
| Dialysis | 4 hours - overnight | > 90% | > 99.9% (with sufficient buffer changes) | Large sample volumes, thorough removal is critical. |
| Gravity-Flow Desalting (SEC) | 15-30 minutes | Variable, risk of dilution | > 95% | Medium to large sample volumes where some dilution is acceptable. |
Q3: Can you provide a detailed protocol for DTT removal using a spin desalting column?
A3: Yes, spin desalting columns are excellent for rapid buffer exchange and DTT removal for small sample volumes. The following is a general protocol.
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Column Preparation:
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Invert the spin column sharply several times to resuspend the packed resin.
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Remove the bottom closure and loosen the cap.
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Place the column into a microcentrifuge collection tube.
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Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer.
-
-
Column Equilibration:
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Place the column in a new collection tube.
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Add 300-500 µL of your desired reaction buffer (DTT-free) to the top of the resin bed.
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Centrifuge for 1-2 minutes at 1,500 x g. Discard the flow-through.
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Repeat the equilibration step 2-3 more times to ensure complete buffer exchange.
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-
Sample Application and Desalting:
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Place the equilibrated column into a new, clean collection tube.
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Slowly apply your protein sample to the center of the compacted resin.
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Centrifuge for 2 minutes at 1,500 x g to collect your desalted protein sample. The collected eluate is your DTT-free sample, ready for the this compound reaction.
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Discard the used column.
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Q4: My sample volume is large. How do I perform DTT removal by dialysis?
A4: Dialysis is the preferred method for larger sample volumes as it is gentle on the sample and highly effective at removing small molecules, though it is more time-consuming.
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Membrane Preparation:
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Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein).
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Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.
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-
Sample Loading:
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Load your protein sample into the dialysis tubing/cassette, leaving some space for potential volume changes.
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Securely close the tubing or cassette, ensuring there are no leaks.
-
-
Dialysis:
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Place the sealed sample into a large beaker containing the DTT-free reaction buffer. The buffer volume should be at least 200-500 times the sample volume.
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Stir the buffer gently on a magnetic stir plate at 4°C.
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Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange:
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Change the dialysis buffer. Discard the old buffer and replace it with an equal volume of fresh, cold, DTT-free buffer.
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Repeat the buffer exchange at least two more times. A common schedule is two changes at 2-hour intervals, followed by an overnight dialysis. With three buffer changes of 200-fold volume excess, the concentration of DTT can be reduced by a factor of 8 million.
-
-
Sample Recovery:
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Carefully remove the dialysis cassette from the buffer and recover your DTT-free protein sample.
-
References
minimizing non-specific binding to streptavidin beads post-labeling
Technical Support Center: Streptavidin Bead Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding to streptavidin beads after the labeling and pull-down stages of an experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding to streptavidin beads?
Non-specific binding occurs when molecules other than your biotinylated target adhere to the beads. The main causes include:
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Hydrophobic and Electrostatic Interactions: The bead surface can have sites that interact non-specifically with proteins and other biomolecules in your sample through weak forces[1].
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Unoccupied Bead Surface: If the bead surface is not fully saturated with a blocking agent, molecules from the sample can bind directly to it[1].
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Endogenous Biotin: Complex biological samples, such as cell lysates and tissue preparations, naturally contain biotinylated proteins that can bind to streptavidin[2][3].
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Sample Complexity and Concentration: High concentrations of total protein or contaminants in complex samples (like serum or cell lysates) increase the likelihood of non-specific interactions[1].
Q2: What is "blocking" and why is it essential?
Blocking is a critical step that involves pre-incubating the streptavidin beads with a solution of a neutral protein or polymer before introducing your sample. This agent occupies the potential sites of non-specific binding on the bead surface, making them unavailable to other molecules in your sample lysate. A properly executed blocking step significantly improves the signal-to-noise ratio and ensures that the binding observed is specific to the biotin-streptavidin interaction.
Q3: Can I block the beads after incubating them with my biotinylated molecule?
Yes, and this can be a very effective strategy. After binding your biotinylated molecule of interest (e.g., an antibody or nucleic acid probe), you can perform a wash step with free biotin. This will saturate any remaining unoccupied streptavidin binding sites on the beads. By doing this before you add your cell lysate or sample, you prevent naturally biotinylated proteins in the sample from binding to the beads, thereby increasing specificity.
Q4: How does avidin compare to streptavidin regarding non-specific binding?
While both proteins bind biotin with very high affinity, streptavidin is generally preferred for applications sensitive to background noise. Avidin is a glycoprotein with a high isoelectric point (pI), which can lead to significant non-specific binding through carbohydrate interactions and charge effects. Streptavidin, isolated from bacteria, lacks the carbohydrate modifications and has a more neutral pI, resulting in lower non-specific binding. For even lower background, deglycosylated avidin (NeutrAvidin) can be used, as it has a neutral pI and lacks lectin-binding activity.
Troubleshooting Guide: High Non-Specific Binding
If you are experiencing high background or observing many non-specific bands in your elution, consult the following table and the detailed protocols below.
| Problem | Possible Cause | Recommended Solution |
| High background in all lanes, including negative controls. | Insufficient Blocking | Incubate beads with a blocking agent like 1-5% BSA or casein for at least 30-60 minutes before use. Ensure the blocking agent is fresh. |
| Inadequate Washing | Increase the number of wash steps (3-5 times) after sample incubation. Increase the stringency of the wash buffer by adding detergents (e.g., 0.05-0.1% Tween-20) or increasing the salt concentration (e.g., 150-250 mM NaCl). | |
| Sample Overload | Reduce the total amount of protein lysate used in the pull-down. We recommend starting with 10-500 µg of cell lysate. Titrate the amount to find the optimal balance between specific signal and background. | |
| Many non-specific bands that differ between samples. | Complex or "Sticky" Sample | Pre-clear your lysate by incubating it with uncoated magnetic beads before adding it to the streptavidin beads. This will remove proteins that non-specifically bind to the bead matrix. |
| Endogenous Biotinylated Proteins | If your sample is a cell lysate, consider using a commercial endogenous biotin blocking kit. Alternatively, after binding your biotinylated probe, wash the beads with free biotin to block open streptavidin sites before adding the lysate. | |
| Weak specific signal and high background. | Bead Aggregation | Ensure beads are fully resuspended by vortexing or sonicating before use. Aggregated beads have less surface area available for specific binding. |
| Suboptimal Incubation Conditions | Optimize incubation times and temperatures. Binding can often be improved by incubating overnight at 4°C, which can also reduce non-specific interactions. |
Quantitative Data Summary
The tables below provide starting concentrations and conditions for optimizing your protocols.
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Conditions | Notes |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) in PBS or Tris buffer | 30 min - 2 hours at RT or 4°C | Most common and cost-effective choice for protein-based assays. |
| Casein or Non-fat Dry Milk | 1% - 5% (w/v) in TBS | 30 min - 2 hours at RT or 4°C | Effective blocker, but ensure it is compatible with downstream applications. |
| Salmon Sperm DNA | 100 µg/mL | 30 min at RT | Often used in nucleic acid applications to block non-specific DNA binding. |
| Free Biotin | ~10-100 µM | 10-15 min at RT | Used after immobilizing the primary biotinylated molecule to block remaining streptavidin sites. |
Table 2: Wash Buffer Additives for Increased Stringency
| Additive | Typical Concentration | Purpose |
|---|---|---|
| Tween-20 or Triton X-100 | 0.05% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 1 M | Reduces non-specific electrostatic interactions. |
| Sodium Dodecyl Sulfate (SDS) | 0.1% - 2% (w/v) | A strong ionic detergent for very stringent washes, often used in proximity-labeling workflows. |
| Urea | 2 M | A denaturant used in harsh wash protocols to remove tightly bound, non-specific proteins. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a standard workflow for a pull-down experiment using streptavidin beads, highlighting key steps for minimizing non-specific binding.
Caption: General workflow for streptavidin bead-based assays.
Troubleshooting Logic Diagram
Use this flowchart to diagnose and solve issues with high background.
Caption: A troubleshooting flowchart for high non-specific binding.
Detailed Protocol: Bead Blocking and Washing
This protocol provides a robust method for preparing beads to minimize background.
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Resuspend Beads: Vortex the stock vial of streptavidin magnetic beads for >30 seconds to ensure the beads are fully resuspended.
-
Aliquot Beads: Transfer the desired volume of bead slurry to a new microcentrifuge tube.
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Initial Wash: Place the tube on a magnetic separator for 1-2 minutes until the beads are pelleted against the side of the tube. Carefully aspirate and discard the supernatant (storage buffer).
-
Equilibration: Remove the tube from the magnet. Add a volume of wash buffer (e.g., PBS with 0.05% Tween-20) equal to the initial bead volume, and resuspend the pellet. Pellet the beads again on the magnet and discard the supernatant. Repeat this wash step one more time.
-
Blocking: Resuspend the washed beads in a blocking buffer (e.g., PBS with 1% BSA). The volume should be equal to or greater than the initial bead slurry volume.
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Incubation: Incubate the beads in blocking buffer for at least 30 minutes (and up to 2 hours) at room temperature with gentle end-over-end rotation.
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Post-Blocking Wash: Pellet the beads on a magnetic separator, discard the blocking buffer, and wash them 2-3 times with your binding/wash buffer to remove excess, unbound blocking agent.
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Final Resuspension: Resuspend the blocked beads in your final assay buffer. The beads are now ready for incubation with your biotinylated molecule and sample.
References
Technical Support Center: Phosphine-Biotin Labeling in Live Cells
Welcome to the technical support center for phosphine-biotin labeling in live cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the efficiency of your Staudinger ligation-based bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
This compound labeling is a bioorthogonal chemical reaction used to attach biotin to azide-modified biomolecules in living cells. This method, known as the Staudinger ligation, is highly specific and does not interfere with native cellular processes.[1][2][] It involves two steps: first, cells are treated with a molecule containing an azide group, which is metabolically incorporated into biomolecules of interest (e.g., glycans, proteins). Second, a this compound probe is introduced, which selectively reacts with the azide, forming a stable covalent bond and tagging the biomolecule with biotin for subsequent detection or purification.[4]
Q2: What are the main applications of this compound labeling in live cells?
This technique is widely used for:
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Visualizing and tracking biomolecules: Labeled biomolecules can be visualized using fluorescently tagged streptavidin or antibodies against the biotin tag.
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Identifying and isolating labeled proteins: Biotinylated proteins can be enriched from cell lysates using streptavidin-coated beads for subsequent analysis by mass spectrometry or western blotting.
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Studying post-translational modifications: It is particularly useful for studying glycosylation by using azido-sugars that are incorporated into glycans.
Q3: What are the key advantages of using the Staudinger ligation for live-cell labeling?
The primary advantages include:
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Bioorthogonality: The azide and phosphine groups are abiotic and do not react with endogenous functional groups in cells, minimizing background signal.
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Biocompatibility: The reagents are generally well-tolerated by living cells, allowing for the study of dynamic processes in their native environment.
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High Specificity: The reaction is highly selective between the azide and the phosphine, ensuring precise labeling of the target molecule.
Q4: Can phosphine reagents be toxic to cells?
While generally biocompatible, high concentrations of phosphine reagents can exhibit cytotoxicity. It is crucial to determine the optimal concentration that provides efficient labeling without compromising cell viability. Performing a cell viability assay is recommended when establishing experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inefficient metabolic labeling: Insufficient incorporation of the azide-modified precursor. | - Increase the concentration of the azido-sugar or other azide-containing molecule.- Extend the incubation time for metabolic labeling (typically 24-72 hours).- Ensure the cells are healthy and metabolically active. |
| Low this compound concentration: Insufficient probe to react with all available azides. | - Increase the concentration of the this compound probe. Refer to the optimization table below for recommended ranges. | |
| Short incubation time: The Staudinger ligation may not have reached completion. | - Extend the incubation time with the this compound probe (can range from 1 to 24 hours). | |
| Degradation of reagents: The phosphine reagent may have oxidized. | - Use fresh, high-purity this compound. Store stock solutions under an inert atmosphere at -20°C. | |
| Low abundance of the target molecule: The biomolecule of interest is not highly expressed. | - Overexpress the protein of interest if possible.- Use signal amplification techniques in the detection step. | |
| High Background Signal | Non-specific binding of the this compound probe: The probe is sticking to cellular components other than the azide-tagged molecule. | - Decrease the concentration of the this compound probe.- Include a blocking step with a protein-based blocker like BSA before adding the detection reagent (e.g., fluorescent streptavidin).- Increase the number and duration of wash steps after incubation with the probe and detection reagents. |
| Endogenous biotin: Natural biotin in cells can be detected by streptavidin-based reagents. | - For fixed-cell applications, use an avidin/biotin blocking kit.- For live-cell imaging, this is less of an issue if the this compound labeling is specific. | |
| Autofluorescence: Cells naturally fluoresce, which can obscure the signal. | - Use fluorophores with excitation/emission spectra in the red or far-red region to minimize autofluorescence.- Use imaging media that is free of components that contribute to background fluorescence. | |
| Cell Death or Altered Morphology | Cytotoxicity of the this compound probe: The concentration of the phosphine reagent is too high. | - Perform a dose-response experiment to determine the maximum tolerated concentration of the this compound probe.- Reduce the incubation time with the probe.- Perform a cell viability assay (e.g., Trypan Blue, Calcein-AM, or an ATP-based assay) to assess cell health. |
| Stress from experimental conditions: Prolonged incubation or harsh washing steps can affect cell health. | - Optimize incubation times to be as short as possible while still achieving sufficient labeling.- Handle cells gently during washing steps. |
Quantitative Data for Experimental Optimization
The efficiency of this compound labeling is influenced by several factors. The following table provides a starting point for optimizing your experimental conditions.
| Parameter | Recommended Range | Key Considerations |
| Azido-Sugar Concentration | 25 - 100 µM | Cell type-dependent. Higher concentrations may be needed for less metabolically active cells. |
| Metabolic Labeling Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation of the azide tag. |
| This compound Concentration | 10 - 250 µM | Start with a lower concentration and titrate up to find the optimal balance between signal and background. High concentrations can be cytotoxic. |
| This compound Incubation Time | 1 - 24 hours | The kinetics of the Staudinger ligation can be slow. Longer incubation times can improve labeling efficiency. |
| Temperature | 37°C | Performing the labeling at physiological temperatures is optimal for live cells. |
| pH | 7.2 - 7.4 | Maintain physiological pH to ensure cell viability and optimal reaction conditions. |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cells for Fluorescence Microscopy
This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar followed by Staudinger ligation with a this compound probe and subsequent visualization.
Materials:
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Adherent cells cultured on glass-bottom dishes or coverslips
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Complete cell culture medium
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Azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz) stock solution in DMSO
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This compound stock solution in DMSO
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Phosphate-buffered saline (PBS)
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Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
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Fixative (e.g., 4% paraformaldehyde in PBS) (Optional, for endpoint assays)
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Mounting medium with DAPI (Optional)
Procedure:
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Metabolic Labeling:
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Culture adherent cells to 70-80% confluency.
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Add the azido-sugar to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle control (DMSO only).
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Incubate the cells for 48-72 hours under normal culture conditions (37°C, 5% CO2).
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-
This compound Labeling:
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Remove the medium containing the azido-sugar and wash the cells three times with warm PBS.
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Dilute the this compound stock solution in complete medium to a final concentration of 50-100 µM.
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Add the this compound solution to the cells and incubate for 1-2 hours at 37°C.
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Detection:
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Remove the this compound solution and wash the cells three times with warm PBS.
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Dilute the fluorescently labeled streptavidin in PBS containing 1% BSA to the manufacturer's recommended concentration.
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Incubate the cells with the streptavidin solution for 20-30 minutes at room temperature, protected from light.
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Wash the cells three times with PBS to remove unbound streptavidin.
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Imaging:
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Replace the final wash buffer with fresh imaging medium.
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Image the live cells using a fluorescence microscope with the appropriate filter sets.
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(Optional) For fixed-cell imaging, after the final wash, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, wash with PBS, and mount with a DAPI-containing mounting medium.
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Protocol 2: this compound Labeling of Suspension Cells for Flow Cytometry
Materials:
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Suspension cells in culture
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Complete cell culture medium
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Azido-sugar (e.g., ManNAz) stock solution in DMSO
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This compound stock solution in DMSO
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PBS
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Fluorescently labeled streptavidin
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FACS buffer (e.g., PBS with 1% BSA)
Procedure:
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Metabolic Labeling:
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Culture suspension cells to the desired density.
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Add the azido-sugar to the culture medium to a final concentration of 25-50 µM.
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Incubate for 48-72 hours.
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This compound Labeling:
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Harvest the cells by centrifugation (300 x g for 5 minutes).
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Wash the cell pellet three times with warm PBS.
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Resuspend the cells in complete medium containing 50-100 µM this compound.
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Incubate for 1-2 hours at 37°C with gentle agitation.
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Detection:
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Centrifuge the cells and wash three times with FACS buffer.
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Resuspend the cells in FACS buffer containing fluorescently labeled streptavidin at the recommended concentration.
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Incubate for 20-30 minutes on ice, protected from light.
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Wash the cells three times with FACS buffer.
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Analysis:
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Resuspend the final cell pellet in FACS buffer.
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Analyze the cells by flow cytometry using the appropriate laser and emission filter.
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Visualizations
Caption: Staudinger ligation workflow for labeling and detecting glycoproteins.
Caption: Troubleshooting decision tree for this compound labeling.
References
strategies to improve signal-to-noise ratio in phosphine-biotin imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their phosphine-biotin imaging experiments and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound imaging?
This compound imaging is based on the Staudinger ligation, a highly specific bioorthogonal reaction between a phosphine--containing probe (like this compound) and an azide group.[1] Azides can be metabolically incorporated into biomolecules of interest (e.g., glycans, proteins) within living cells. The subsequent reaction with a this compound probe allows for the selective labeling and visualization of these target molecules.[1]
Q2: What are the main sources of background noise in this compound imaging?
The primary sources of background noise include:
-
Non-specific binding of the this compound probe: The probe may bind to cellular components other than the target azide.[2]
-
Endogenous biotin: Many cells and tissues naturally contain biotin, which can be recognized by streptavidin- or avidin-based detection systems, leading to false-positive signals.[3]
-
Autofluorescence: Some cellular components naturally fluoresce, which can contribute to the overall background signal.[4]
-
Unreacted probe: Excess, unbound this compound probe can create a high background signal.
Q3: What are "fluorogenic" or "smart" phosphine probes, and how do they improve the signal-to-noise ratio?
Fluorogenic phosphine probes are designed to be non-fluorescent or weakly fluorescent until they react with an azide. Upon Staudinger ligation, a conformational change or cleavage event occurs, leading to a significant increase in fluorescence. This "turn-on" mechanism ensures that a signal is primarily generated only at the site of the target molecule, thereby dramatically reducing the background from unreacted probes and improving the signal-to-noise ratio.
Q4: Can I perform this compound imaging in live cells?
Yes, the Staudinger ligation is bioorthogonal, meaning the reactants (phosphine and azide) are non-toxic and do not interfere with native biological processes, making it suitable for live-cell imaging.
Troubleshooting Guide
Low Signal or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Staudinger Ligation | - Increase the concentration of the this compound probe (typically in the range of 50-200 µM). - Increase the incubation time (from a few hours to overnight at room temperature). - Optimize the reaction temperature (reactions are more efficient at 23-37°C). |
| Low Abundance of the Target Molecule | - Consider using a signal amplification strategy, such as a biotinylated secondary antibody followed by streptavidin-fluorophore conjugate. |
| Degradation of Reagents | - Ensure proper storage of the this compound probe and other reagents as per the manufacturer's instructions. |
| Incorrect Filter Sets for Microscopy | - Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore being used. |
High Background
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Probe | - Blocking: Pre-incubate the sample with a blocking buffer (e.g., Bovine Serum Albumin - BSA) to saturate non-specific binding sites. - Washing: Increase the number and duration of wash steps after probe incubation to remove unbound probe. - Probe Concentration: Titrate the this compound probe to find the lowest effective concentration. |
| Endogenous Biotin | - Blocking: Use an avidin/biotin blocking kit to saturate endogenous biotin before applying the streptavidin-fluorophore conjugate. |
| Autofluorescence | - Spectral Separation: If possible, choose a fluorophore with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of your sample. - Background Subtraction: Acquire an image of an unstained control sample to create a background mask that can be subtracted from the stained samples during image analysis. |
| Unreacted Fluorogenic Probe | - While fluorogenic probes are designed to have low background, incomplete quenching can still contribute. Ensure thorough washing steps. |
Quantitative Data
Table 1: Fluorescence Enhancement of a FRET-based Fluorogenic Phosphine Probe
| Probe State | Quantum Yield | Fold Increase in Fluorescence |
| Unreacted Probe | <0.004 | - |
| After Staudinger Ligation | 0.64 ± 0.02 | >170-fold |
Data extracted from a study on a FRET-based fluorogenic phosphine for live-cell imaging. The unreacted probe's fluorescence was below the detection limit of the instrument.
Experimental Protocols
General Protocol for this compound Labeling of Azide-Modified Proteins
This protocol is adapted from the Thermo Fisher Scientific EZ-Link™ Phosphine-PEG3-Biotin product information sheet.
Materials:
-
Azide-containing protein sample
-
EZ-Link™ Phosphine-PEG3-Biotin
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer (e.g., PBS, pH 6-8)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Azide-Containing Sample: Prepare your azide-modified protein sample in the reaction buffer.
-
Prepare the this compound Solution: Dissolve 1 mg of EZ-Link™ Phosphine-PEG3-Biotin in 126 µL of DMSO or DMF to create a 10 mM stock solution. This stock solution can be stored at -20°C for up to 6 months.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein sample to a final concentration of 50-200 µM.
-
For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the this compound reagent.
-
For protein concentrations < 5 mg/mL, use a 20-fold molar excess.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
Alternatively, incubate at room temperature for 16-24 hours.
-
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Imaging: The biotinylated sample is now ready for detection with a streptavidin-fluorophore conjugate and subsequent imaging.
Visualizations
Caption: Experimental workflow for this compound imaging.
Caption: Troubleshooting logic for this compound imaging.
References
- 1. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. A FRET-based Fluorogenic Phosphine for Live Cell Imaging with the Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. biotium.com [biotium.com]
Validation & Comparative
A Comparative Analysis of Phosphine-Biotin and Azide-Alkyne Cycloaddition Reaction Kinetics for Bioconjugation
In the realm of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for researchers, scientists, and drug development professionals. Among the arsenal of bioorthogonal reactions, the Staudinger ligation (phosphine-biotin) and the azide-alkyne cycloaddition have emerged as powerful tools. This guide provides an objective comparison of their reaction kinetics, supported by experimental data, to aid in the selection of the most appropriate ligation strategy for specific research needs.
Quantitative Comparison of Reaction Kinetics
The efficiency of these ligation reactions is best compared through their second-order rate constants, which quantify the intrinsic reactivity of the participating molecules. A higher rate constant signifies a faster reaction, enabling the use of lower concentrations of labeling reagents and reducing incubation times, which is often critical when working with sensitive biological samples.
| Reaction Type | Specific Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| This compound Ligation | Traceless Staudinger Ligation | ~7.7 x 10⁻³[1] | Generally slower kinetics. Prone to air oxidation of the phosphine reagent.[2] |
| Staudinger Ligation | ~10⁻³[3] | The rate-determining step is the initial attack of the phosphine on the azide.[1][2] | |
| Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed (CuAAC) | 10 to 10⁴ | Very fast reaction rates. Requires a copper catalyst which can be toxic to cells. |
| Strain-Promoted (SPAAC) | 10⁻³ to 10³ | Catalyst-free. Rate is dependent on the strain of the cyclooctyne. | |
| SPAAC (nonfluorinated cyclooctyne) | ~2.4 x 10⁻³ | Slower than many other SPAAC variants. | |
| SPAAC (with BCN) | ~0.06 | Bicyclo[6.1.0]nonyne (BCN) is a commonly used strained alkyne. | |
| SPAAC (with DIFO) | Significantly faster than phosphine ligation and nonfluorinated cyclooctynes | DIFO (difluorinated cyclooctyne) reagents show enhanced reactivity. |
Reaction Mechanisms and Workflows
The underlying mechanisms of the this compound ligation and azide-alkyne cycloaddition dictate their experimental workflows and applicability in different biological contexts.
This compound Ligation (Staudinger Ligation)
The Staudinger ligation involves the reaction of a phosphine, typically engineered with a biotin tag, and an azide-modified biomolecule. The reaction proceeds through an aza-ylide intermediate, which then rearranges to form a stable amide bond, covalently linking the biotin to the target molecule.
Caption: General workflow of the Staudinger ligation.
Azide-Alkyne Cycloaddition
This reaction exists in two main variants: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
CuAAC: This "click chemistry" reaction is extremely efficient but requires a copper(I) catalyst, which can be cytotoxic, limiting its in vivo applications.
-
SPAAC: To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst. This makes it highly suitable for live-cell imaging and in vivo studies.
Caption: Comparison of CuAAC and SPAAC workflows.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the efficiency of different ligation strategies. Below are generalized protocols for monitoring the kinetics of these reactions.
Determining Staudinger Ligation Kinetics via NMR Spectroscopy
Objective: To determine the second-order rate constant of a Staudinger ligation reaction.
Materials:
-
Phosphine reagent
-
Azide-containing molecule
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the phosphine and azide in the chosen deuterated solvent.
-
In an NMR tube, mix the phosphine and azide solutions to achieve known initial concentrations (e.g., 10 mM each).
-
Immediately acquire a ¹H or ³¹P NMR spectrum to establish the t=0 measurement.
-
Acquire subsequent spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate.
-
Process the NMR spectra and integrate the signals corresponding to a disappearing reactant and/or an appearing product.
-
Plot the inverse of the concentration of one of the reactants versus time. For a second-order reaction with equal initial concentrations, this plot will be linear.
-
The slope of the line is equal to the second-order rate constant (k₂).
Determining SPAAC Kinetics via NMR Spectroscopy
Objective: To determine the second-order rate constant of a SPAAC reaction.
Materials:
-
Strained alkyne (e.g., a cyclooctyne derivative)
-
Azide-containing molecule (e.g., benzyl azide)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the strained alkyne, azide, and internal standard in the deuterated solvent.
-
Combine the stock solutions in an NMR tube to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals, adjusting the frequency based on the expected reaction rate.
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.
-
The slope of the line can be used to determine the second-order rate constant (k₂).
Caption: General workflow for kinetic analysis using NMR.
Conclusion
The choice between this compound ligation and azide-alkyne cycloaddition depends heavily on the specific experimental requirements. For applications demanding extremely fast kinetics where cytotoxicity is not a primary concern, CuAAC is an excellent choice. For live-cell imaging and in vivo applications, the catalyst-free nature of SPAAC is highly advantageous, with the reaction rate being tunable through the choice of the strained alkyne. The Staudinger ligation, while generally slower, remains a robust and valuable tool in bioorthogonal chemistry, particularly when the introduction of a triazole ring is undesirable. A thorough understanding of the kinetic profiles of these reactions is essential for designing successful bioconjugation experiments.
References
Staudinger Ligation vs. NHS-Ester Biotinylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of labeling methodology is critical to experimental success. Biotinylation, the process of attaching biotin to a biomolecule, is a cornerstone technique for detection, purification, and immobilization. This guide provides a detailed, objective comparison of two prominent biotinylation methods: the bioorthogonal Staudinger ligation and the widely used amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation. This comparison examines their reaction mechanisms, specificity, stability, and provides experimental data and protocols to inform the selection of the most suitable technique for specific research applications.
Executive Summary
The primary advantage of Staudinger ligation lies in its bioorthogonality and chemoselectivity . The reaction occurs between an azide and a phosphine, functional groups that are absent in biological systems, thus minimizing off-target reactions.[1][2] This makes it particularly suitable for complex biological environments and in vivo studies.[3] In contrast, NHS-ester biotinylation, which targets primary amines on proteins, can be less specific due to the abundance of lysine residues and the protein's N-terminus.[4][5] Furthermore, the amide bond formed via Staudinger ligation is highly stable, whereas the bond created by NHS-ester biotinylation can be susceptible to cleavage in biological fluids like human plasma. However, the kinetics of the traditional Staudinger ligation are known to be slower than NHS-ester reactions, a factor that has been addressed with the development of modified phosphines and azides.
Data Presentation: A Quantitative Comparison
| Feature | Staudinger Ligation | NHS-Ester Biotinylation | References |
| Reaction Rate | Second-order rate constant: 7.7 x 10⁻³ M⁻¹s⁻¹ (traceless ligation); up to 18 M⁻¹s⁻¹ (with perfluoroaryl azides) | Generally rapid, but susceptible to competing hydrolysis, especially at higher pH. Specific rate constants for protein biotinylation are not readily available for direct comparison. | ,, |
| Specificity | High: Reacts specifically between an azide and a phosphine, which are bioorthogonal. | Moderate: Reacts with primary amines (lysine residues, N-terminus), which are abundant on protein surfaces, potentially leading to heterogeneous labeling. | ,, |
| Bond Stability | High: Forms a stable amide bond. | Moderate: The resulting amide bond can be susceptible to hydrolysis by factors present in human plasma. | |
| Side Reactions | Minimal in biological systems due to the bioorthogonal nature of the reactants. Side products can include phosphine oxide. | Hydrolysis of the NHS ester is a major competing reaction. Potential for reaction with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting bonds are less stable. | ,, |
| Typical Yield | Can achieve high yields, with reports of approximately 70-95% conversion. | Can achieve high yields (e.g., >90%), but efficiency is dependent on factors like protein concentration, pH, and reagent stability. | , |
Signaling Pathways and Experimental Workflows
Staudinger Ligation Reaction Mechanism
The Staudinger ligation is a two-step process. Initially, a triarylphosphine attacks the azide, leading to the formation of an aza-ylide intermediate with the release of dinitrogen gas. In the Bertozzi modification, an electrophilic trap (e.g., an ester) is placed on one of the phosphine's aryl rings. This trap intramolecularly captures the aza-ylide to form a stable amide bond, preventing the hydrolysis that would otherwise lead to an amine.
Staudinger Ligation Workflow
NHS-Ester Biotinylation Reaction Mechanism
NHS-ester biotinylation involves the reaction of an N-hydroxysuccinimide ester of biotin with a primary amine on a protein. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.
NHS-Ester Biotinylation Workflow
Experimental Protocols
Protocol 1: Staudinger Ligation for Cell Surface Biotinylation
This protocol is a general guideline for labeling cell surface proteins that have been metabolically engineered to display azide groups.
Materials:
-
Cells with azide-labeled surface proteins
-
Phosphine-biotin reagent (e.g., Biotin-phosphine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove any media components.
-
Labeling Reaction: Prepare a solution of this compound in PBS at a final concentration of 100-250 µM. Incubate the cells with the this compound solution for 1-2 hours at room temperature or 4°C to minimize internalization.
-
Quenching: Wash the cells three times with ice-cold PBS to remove excess this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting.
Protocol 2: NHS-Ester Biotinylation of Cell Surface Proteins
This protocol describes a common procedure for labeling cell surface proteins using a membrane-impermeable sulfo-NHS-ester of biotin.
Materials:
-
Adherent or suspension cells
-
Sulfo-NHS-LC-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching solution (100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. For adherent cells, perform washes gently to avoid cell detachment.
-
Biotinylation Reaction: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL. Add the biotinylation solution to the cells and incubate for 30 minutes on ice or at 4°C with gentle rocking.
-
Quenching the Reaction: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution (100 mM glycine in PBS) to stop the reaction and remove excess biotin reagent.
-
Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the clarified cell lysate with streptavidin-agarose beads to isolate the biotinylated surface proteins.
-
Analysis: Elute the captured proteins from the beads and analyze by Western blotting or other downstream applications.
Conclusion
Both Staudinger ligation and NHS-ester biotinylation are powerful tools for bioconjugation. The choice between them should be guided by the specific requirements of the experiment.
Staudinger ligation is the superior choice for applications demanding high specificity and biocompatibility, especially in living systems. Its bioorthogonal nature ensures that labeling is confined to the intended azide-modified targets, minimizing off-target effects. While traditional Staudinger ligation has slower kinetics, newer generations of reagents offer significantly faster reaction rates.
NHS-ester biotinylation remains a valuable and widely used technique for in vitro applications where high specificity is not the primary concern. It is a relatively simple and cost-effective method for labeling purified proteins. However, researchers should be mindful of its potential for non-specific labeling and the potential instability of the resulting bond in certain biological contexts.
By carefully considering the advantages and limitations of each method, researchers can select the optimal biotinylation strategy to achieve their experimental goals with high fidelity and reliability.
References
A Head-to-Head Comparison of Traceless and Classic Staudinger Ligation for Protein Modification
An essential guide for researchers, scientists, and drug development professionals on choosing the optimal bioconjugation strategy.
The Staudinger ligation has emerged as a powerful tool for the precise chemical modification of proteins and other biomolecules. This bioorthogonal reaction, occurring between an azide and a phosphine, allows for the formation of a stable amide bond under mild, aqueous conditions ideal for biological systems.[][2] The two primary variants of this reaction, the classic (or non-traceless) and the traceless Staudinger ligation, offer distinct advantages and disadvantages. This guide provides an objective comparison to inform the selection of the most appropriate method for specific research and development applications.
The Core Chemistry: A Tale of Two Mechanisms
The fundamental difference between the classic and traceless versions lies in the fate of the phosphine reagent.
Classic Staudinger Ligation: In the classic version, developed by Saxon and Bertozzi, the phosphine reagent is engineered with an electrophilic trap, typically a methyl ester, in close proximity to the phosphorus atom.[3] The reaction between the azide and the phosphine forms an aza-ylide intermediate. This intermediate then undergoes an intramolecular rearrangement, where the aza-ylide attacks the electrophilic trap, ultimately forming a stable amide bond. However, this process incorporates a phosphine oxide byproduct into the final conjugate.[3][4]
Traceless Staudinger Ligation: To overcome the issue of the byproduct, the traceless Staudinger ligation was developed. This advanced method often utilizes a phosphinothioester or phosphinoester. Following the initial reaction with the azide to form an iminophosphorane, an intramolecular S→N acyl transfer occurs, leading to an amidophosphonium salt. Subsequent hydrolysis cleaves the P-N bond, forming a native amide bond and releasing the phosphine oxide as a separate, small-molecule byproduct that is not part of the final protein conjugate. This "traceless" nature is critical for applications where the final product's structure and purity are paramount, such as in the synthesis of therapeutic proteins.
Reaction Mechanisms at a Glance
Performance Metrics: A Quantitative Comparison
The choice between the two ligation methods often comes down to a trade-off between reaction kinetics, yield, and the nature of the final product.
| Feature | Classic Staudinger Ligation | Traceless Staudinger Ligation |
| Reactants | Azide, Phosphine with electrophilic trap | Azide, Phosphinothioester/Phosphinoester |
| Bond Formed | Amide | Native Amide |
| Byproduct | Phosphine oxide incorporated into the product | Phosphine oxide released as a separate molecule |
| Second-Order Rate Constant (k₂) * | Generally faster than early traceless versions | 7.7 x 10⁻³ M⁻¹s⁻¹ (for phosphinothioester) |
| Typical Yield | High | Up to 95% with optimized reagents |
| Key Advantage | Robust, well-established | Forms a native amide bond, no residual atoms |
| Key Disadvantage | Byproduct incorporated into the final structure | Can have slower kinetics; potential for side reactions |
| Rate constants can vary significantly based on the specific phosphine reagent and reaction conditions. The value provided is for a highly efficacious phosphinothiol reagent. |
Experimental Protocols
Successful ligation depends on the careful preparation of reactants and execution of the conjugation reaction. Below are generalized protocols for introducing the azide moiety into a protein and performing the subsequent ligation.
This protocol describes the incorporation of an azide-bearing unnatural amino acid, such as p-azidophenylalanine (AzF), into a protein at a specific site using amber stop codon suppression technology in E. coli.
-
Plasmid Preparation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
An expression plasmid for the protein of interest, engineered with a TAG (amber) stop codon at the desired labeling site.
-
A plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL-pAzF) that specifically recognizes the TAG codon.
-
-
Cell Culture:
-
Grow a starter culture overnight in Luria-Bertani (LB) medium with appropriate antibiotics.
-
Inoculate 1 L of Terrific Broth (TB) medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and Expression:
-
Add the azide-containing amino acid (e.g., p-azidophenylalanine) to the culture.
-
Induce the expression of the synthetase/tRNA pair with an appropriate inducer (e.g., arabinose).
-
Induce the expression of the target protein with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 30°C) overnight.
-
-
Purification and Characterization:
-
Harvest the cells by centrifugation.
-
Purify the azide-modified protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
Confirm the successful incorporation of the azide amino acid via mass spectrometry.
-
This protocol provides a general method for labeling the azide-modified protein with a phosphine-functionalized molecule (e.g., a fluorescent dye).
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the phosphine-functionalized reagent (classic or traceless) in an anhydrous, water-miscible solvent like DMSO to create a stock solution.
-
-
Ligation Reaction:
-
Add the phosphine reagent stock solution to the protein solution. A typical molar excess for the phosphine reagent is 10-50 fold relative to the protein.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time should be optimized based on the specific reagents used. Progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess unreacted phosphine reagent and the phosphine oxide byproduct (in the case of traceless ligation) via dialysis, size-exclusion chromatography, or a desalting column.
-
-
Analysis:
-
Confirm the successful conjugation and determine the labeling efficiency using methods such as UV-Vis spectroscopy (if the label is a chromophore), fluorescence spectroscopy, and mass spectrometry.
-
Choosing the Right Ligation Strategy
The decision between classic and traceless Staudinger ligation is application-dependent.
-
Choose Classic Staudinger Ligation when:
-
The presence of the phosphine oxide byproduct is tolerable for the end application.
-
The primary goal is simple conjugation, such as attaching reporter tags for in-vitro assays or imaging where the byproduct does not interfere with function.
-
A robust, historically established protocol is preferred.
-
-
Choose Traceless Staudinger Ligation when:
-
The final product must be chemically identical to a native protein, free of any artifacts from the ligation chemistry. This is crucial for the synthesis of protein therapeutics or for studies of protein structure and function.
-
The goal is to assemble large proteins from smaller synthetic peptide fragments.
-
Eliminating potential immunogenicity or altered pharmacokinetics caused by the phosphine oxide byproduct is a priority in drug development.
-
References
A Researcher's Guide to Designing Negative Controls for Phosphine-Biotin Labeling Experiments
For researchers, scientists, and drug development professionals utilizing phosphine-biotin labeling, the generation of robust and reliable data is paramount. This guide provides a comprehensive comparison of essential negative controls to ensure the specificity of your labeling and prevent misinterpretation of results. We present detailed experimental protocols and quantitative data to support the implementation of these controls in your laboratory.
The Staudinger ligation between a this compound probe and an azide-modified biomolecule is a powerful tool for chemical biology and drug discovery. Its high specificity, known as bioorthogonality, allows for the precise labeling of target molecules in complex biological systems. However, like any experimental technique, this compound labeling is susceptible to artifacts and background noise. Rigorous negative controls are therefore not just recommended—they are essential for validating your findings.
This guide will walk you through the most critical negative controls, their underlying principles, and how to effectively implement them.
Comparison of Key Negative Controls
To ensure that the detected biotin signal originates specifically from the Staudinger ligation, a series of negative controls should be performed. The following table summarizes the most important controls, their purpose, and the expected outcomes.
| Negative Control | Purpose | Principle | Expected Outcome |
| No Azide Control | To assess the non-specific binding of the this compound probe. | This control omits the introduction of the azide group to the target biomolecule. Any signal detected is due to the probe binding to other cellular components. | A significant reduction in signal compared to the positive control. Ideally, the signal should be at or near background levels. |
| No this compound Control | To determine the level of endogenous biotin in the sample. | The azide-labeled sample is not treated with the this compound probe. This allows for the detection of naturally occurring biotinylated proteins. | Signal detection indicates the presence of endogenous biotin, which may require a blocking step. |
| Endogenous Biotin Blocking Control | To confirm the effectiveness of the endogenous biotin blocking step. | The sample is treated with avidin/streptavidin followed by free biotin before the addition of the this compound probe and streptavidin-HRP. | A significant reduction in background signal compared to a "no this compound" control without blocking. |
Quantitative Data Analysis
The following table provides representative quantitative data from a western blot experiment designed to assess the effectiveness of the negative controls. Densitometry was used to measure the band intensities of a target protein.
| Experimental Condition | Description | Relative Band Intensity (Arbitrary Units) | Percentage of Positive Control (%) |
| Positive Control | Azide-labeled cells treated with this compound. | 10,500 | 100% |
| No Azide Control | Unlabeled cells treated with this compound. | 850 | 8.1% |
| No this compound Control (Unblocked) | Azide-labeled cells, no this compound probe. | 1,200 | 11.4% |
| No this compound Control (Blocked) | Azide-labeled cells with endogenous biotin blocking, no this compound probe. | 300 | 2.9% |
Note: These are representative data and actual results may vary depending on the experimental system.
Experimental Workflow and Signaling Pathways
To visualize the experimental logic, the following diagrams illustrate the this compound labeling workflow and the rationale behind the negative controls.
A Comparative Guide to Phosphine-Biotin Reagents with Different PEG Linkers
In the realm of bioconjugation and chemical biology, the specific and efficient labeling of biomolecules is paramount. The Staudinger ligation, a bioorthogonal reaction between a phosphine and an azide, has emerged as a powerful tool for this purpose. Phosphine-biotin reagents, which install a biotin affinity tag onto azide-modified targets, are particularly valuable for protein enrichment, identification, and pull-down experiments. The inclusion of a polyethylene glycol (PEG) linker between the phosphine and biotin moieties significantly impacts the reagent's properties. This guide provides a comprehensive comparison of this compound reagents with varying PEG linker lengths, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their experimental needs.
The Role of the PEG Linker
The PEG spacer in this compound reagents is not merely a passive connector; it plays a crucial role in the reagent's performance. The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties:
-
Enhanced Solubility: PEG linkers significantly increase the water solubility of the often-hydrophobic this compound conjugate, which is critical for reactions in aqueous biological buffers.[1]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the biotin tag and the target biomolecule, minimizing steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin resins for downstream applications.[2][3]
-
Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce non-specific protein adsorption.[4]
-
Modulated Pharmacokinetics: In the context of in vivo applications, the length of the PEG chain can influence the circulation half-life of the labeled molecule.[2]
The choice of PEG linker length represents a trade-off between these beneficial properties. While longer PEG chains generally offer greater solubility and flexibility, they can also introduce their own steric effects or alter the pharmacokinetic profile of the conjugated molecule.
Performance Comparison of this compound Reagents with Different PEG Linkers
Table 1: Physicochemical and Reaction Properties
| Property | This compound-PEG3 | This compound-PEG4 | This compound-PEG12 |
| Molecular Weight | Lower | Intermediate | Higher |
| Water Solubility | Good (up to 0.5 mM for EZ-Link™ Phosphine-PEG3-Biotin) | Expected to be higher than PEG3 | Expected to be the highest |
| Reaction Kinetics (Staudinger Ligation) | Generally efficient; typical reaction times of 2-4 hours at 37°C | Expected to be similar to PEG3, minor impact from linker length | May be slightly slower due to increased steric hindrance from the longer PEG chain |
| Stability in Aqueous Buffer | Good for short-term experiments; stock solutions in DMSO are stable for up to 6 months at -20°C | Expected to be similar to PEG3 | May exhibit slightly improved stability due to the hydrophilic shielding effect of the longer PEG chain |
Table 2: Functional Performance in Bioconjugation Applications
| Application | This compound-PEG3 | This compound-PEG4 | This compound-PEG12 |
| Labeling of Small Molecules | High efficiency due to minimal steric hindrance | High efficiency | High efficiency |
| Labeling of Peptides | High efficiency | High efficiency | High efficiency, the longer linker may be advantageous for bulky peptides |
| Labeling of Proteins | Good efficiency; sufficient for most applications | Good efficiency; may offer a slight advantage over PEG3 for larger proteins | Potentially improved accessibility to azide sites on large, folded proteins due to the longer, more flexible linker |
| Steric Hindrance in Avidin/Streptavidin Binding | Minimal | Minimal | Very minimal; the longer linker provides greater separation between the biotin and the labeled protein, facilitating efficient capture |
| In Vivo Applications | Shorter circulation half-life of the labeled molecule | Intermediate circulation half-life | Longer circulation half-life |
Experimental Protocols
To aid researchers in the selection and application of these reagents, detailed experimental protocols for a typical protein biotinylation experiment and a comparative analysis of different this compound-PEG reagents are provided below.
Protocol 1: General Procedure for Biotinylation of an Azide-Containing Protein
This protocol is adapted from the manufacturer's instructions for EZ-Link™ Phosphine-PEG3-Biotin and can be used as a starting point for other this compound-PEG reagents.
Materials:
-
Azide-containing protein sample
-
This compound-PEG reagent (e.g., EZ-Link™ Phosphine-PEG3-Biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting column for removal of excess reagent
Procedure:
-
Prepare the Protein Sample: Dissolve the azide-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound-PEG Stock Solution: Immediately before use, dissolve the this compound-PEG reagent in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Biotinylation Reaction: Add the this compound-PEG stock solution to the protein sample to achieve a final concentration of 0.5-1 mM. The optimal molar excess of the reagent over the protein will depend on the protein concentration and the number of azide groups. A 20- to 50-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C or for 12-18 hours at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound-PEG reagent using a desalting column according to the manufacturer's instructions.
-
Verification of Biotinylation: The successful biotinylation can be confirmed by various methods, including a dot blot or Western blot analysis using a streptavidin-HRP conjugate, or by mass spectrometry.
Protocol 2: Comparative Analysis of this compound Reagents with Different PEG Linkers
This protocol outlines a method to compare the biotinylation efficiency of this compound reagents with different PEG linker lengths.
Materials:
-
A model azide-containing protein (e.g., azide-modified BSA)
-
This compound-PEG3, -PEG4, and -PEG12 reagents
-
All other materials as listed in Protocol 1
-
Streptavidin-HRP conjugate for detection
-
Chemiluminescent substrate for HRP
-
Gel electrophoresis equipment and reagents (SDS-PAGE)
-
Western blotting equipment and reagents
-
Densitometry software for quantitative analysis
Procedure:
-
Prepare Identical Protein Samples: Prepare multiple identical samples of the azide-containing protein in the reaction buffer at the same concentration.
-
Prepare this compound-PEG Stock Solutions: Prepare 10 mM stock solutions of each this compound-PEG reagent (PEG3, PEG4, and PEG12) in anhydrous DMSO.
-
Set Up Parallel Biotinylation Reactions: For each this compound-PEG reagent, set up a biotinylation reaction as described in Protocol 1. Ensure that the molar excess of each reagent is identical across all reactions. Include a negative control sample with no this compound reagent.
-
Time Course Analysis (Optional): To compare reaction kinetics, aliquots can be taken from each reaction at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and the reaction quenched immediately by adding a reducing agent like DTT (final concentration 10 mM).
-
Remove Excess Reagent: After the desired incubation time, remove the excess reagent from all samples using desalting columns.
-
SDS-PAGE and Western Blotting:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and add a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Densitometry Analysis: Quantify the band intensities of the biotinylated protein for each reagent and time point using densitometry software. This will provide a semi-quantitative comparison of the biotinylation efficiency.
-
Mass Spectrometry Analysis (Optional): For a more quantitative analysis, the biotinylated protein samples can be analyzed by mass spectrometry to determine the degree of labeling.
Visualizing the Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in using this compound reagents.
Caption: The Staudinger Ligation Reaction Pathway.
Caption: Workflow for Comparing this compound-PEG Reagents.
Conclusion
The choice of a this compound reagent with a specific PEG linker length should be guided by the experimental goals and the nature of the target biomolecule.
-
For small molecules and peptides , a shorter PEG linker like PEG3 is often sufficient and cost-effective.
-
For larger proteins , a medium-length linker such as PEG4 may provide a good balance of solubility and minimal steric hindrance.
-
For applications requiring maximum separation between the biotin tag and a very large or complex biomolecule, or for in vivo studies where a longer circulation time is desired, a longer PEG linker like PEG12 may be the optimal choice.
By carefully considering the properties of each reagent and employing rigorous comparative experimental protocols, researchers can confidently select the most suitable this compound-PEG reagent to achieve their desired outcomes in bioconjugation and proteomics.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Phosphine-Biotin Cross-Reactivity in Complex Cell Lysates
For researchers in chemical biology and drug development, the specific and efficient labeling of biomolecules is paramount. Phosphine-biotin probes, which react with azide-labeled molecules via the Staudinger ligation, are a cornerstone of this field.[1][2][3] However, their performance in the complex environment of a cell lysate, teeming with potential off-targets, requires careful consideration. This guide provides a comparative analysis of this compound probes, their alternatives, and best practices for assessing their cross-reactivity.
The Staudinger ligation is valued for its bioorthogonality, meaning the reacting groups (phosphine and azide) are abiotic and do not interfere with native biological processes, thus minimizing background noise.[1][4] This chemoselective reaction allows for the specific tagging of azide-modified proteins, glycans, or other molecules for enrichment and analysis.
Comparative Analysis of Labeling Probes
While the Staudinger ligation is a powerful tool, it is not without alternatives. The most prominent is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," and its strain-promoted variant (SPAAC). Each method presents a unique set of advantages and disadvantages in the context of cellular proteomics.
| Probe/Reaction Type | Key Advantages | Potential Disadvantages | Common Applications |
| This compound (Staudinger Ligation) | - Highly bioorthogonal, minimal background from cellular components. - Does not require cytotoxic copper catalysts. - Efficient in live-cell labeling applications. | - Reaction kinetics can be slower compared to click chemistry. - Phosphine reagents can be susceptible to air oxidation. | - Live-cell imaging. - Metabolic labeling of proteins and glycans. - Post-translational modification studies. |
| Alkyne-Biotin (CuAAC "Click" Chemistry) | - Very fast and high-yielding reaction. - Forms a highly stable triazole linkage. | - Requires a copper(I) catalyst, which can be toxic to living cells. - Potential for off-target labeling of proteins with free thiols. | - Activity-based protein profiling (ABPP). - In vitro labeling of cell lysates. - Identification of drug targets. |
| Strained Alkyne-Biotin (SPAAC) | - Copper-free, making it suitable for live-cell applications. - Retains the high specificity of click chemistry. | - Strained alkyne probes can be larger, potentially affecting cell permeability or target binding. - Can be less reactive than CuAAC. | - Live-cell imaging. - In vivo labeling experiments. - Surface labeling of cells. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of proteomics data, it is crucial to experimentally determine the specificity of the this compound probe in your system. The following protocols outline key methods for identifying off-target binding.
Workflow for Cross-Reactivity Analysis
A typical workflow involves treating cells or lysates with the probe, enriching the biotinylated proteins, and identifying them via mass spectrometry. A control group, where the probe is competed with an excess of a non-biotinylated equivalent or omitted entirely, is essential to distinguish specific targets from non-specific binders.
Protocol 1: Competitive Affinity Pulldown
This method identifies proteins that non-specifically bind to the streptavidin beads or the probe itself.
-
Lysate Preparation: Prepare clarified cell lysate from cells previously treated with an azide-containing metabolic label.
-
Sample Division: Divide the lysate into two equal aliquots:
-
Experimental: Add this compound to the final working concentration.
-
Control: Add an excess (e.g., 50-fold) of a non-biotinylated phosphine compound, followed by the this compound probe.
-
-
Incubation: Incubate both samples according to the probe's recommended protocol (e.g., 1-2 hours at room temperature).
-
Streptavidin Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., containing detergents like SDS and salts) is recommended.
-
Elution & Analysis: Elute the bound proteins from the beads. Prepare samples for SDS-PAGE and Western blot analysis to validate known targets or proceed to mass spectrometry for unbiased identification. Proteins significantly less abundant in the experimental sample compared to the control are considered potential off-targets.
Protocol 2: Quantitative Mass Spectrometry for Off-Target Profiling
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provide a robust method for distinguishing genuine targets from background binders.
-
Cell Culture: Grow two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine).
-
Metabolic Labeling: Introduce the azide-labeled substrate to both cell populations.
-
Lysate Preparation: Prepare separate lysates from the "light" and "heavy" cell populations.
-
Probe Labeling:
-
Light Lysate: Perform the this compound labeling reaction.
-
Heavy Lysate (Control): Add DMSO or a control compound instead of the this compound probe.
-
-
Sample Combination & Enrichment: Combine the "light" and "heavy" lysates in a 1:1 ratio. Perform streptavidin affinity purification as described in the previous protocol.
-
Proteomic Analysis: Digest the enriched proteins with trypsin and analyze via LC-MS/MS.
-
Data Analysis: Genuine targets of the this compound probe will exhibit a high light/heavy ratio, while non-specific binders that adhere to the beads will have a ratio close to 1.
Application in Signaling Pathway Analysis
This compound probes are instrumental in studying dynamic cellular processes, such as post-translational modifications within signaling pathways. For example, they can be used to label and identify glycoproteins in the Hexosamine Biosynthesis Pathway (HBP), which is crucial for cellular nutrient sensing.
References
Confirming Covalent Bond Formation in Phosphine-Biotin Ligation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the confirmation of a successful covalent linkage is a critical checkpoint. Phosphine-biotin ligation, a derivative of the Staudinger ligation, offers a robust method for attaching biotin to azide-modified biomolecules. This guide provides an objective comparison of various analytical techniques to validate the formation of the stable amide bond in this compound conjugates, supported by experimental data and detailed protocols.
The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a phosphine.[1] In the context of this compound ligation, a phosphine reagent containing biotin reacts with an azide-functionalized molecule (e.g., a protein, nucleic acid, or small molecule) to form an aza-ylide intermediate. This intermediate then rearranges in an aqueous environment to form a stable amide bond, covalently linking the biotin to the target molecule.[1][2] This guide will explore and compare the primary methods for confirming this covalent bond formation: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Western Blotting, and the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Comparative Analysis of Confirmation Techniques
The selection of an appropriate confirmation technique depends on various factors, including the nature of the biomolecule, the required level of detail, available instrumentation, and budget. The following table provides a quantitative comparison of the most common methods used to confirm this compound ligation.
| Technique | Information Provided | Sensitivity | Speed | Relative Cost | Key Advantages | Key Disadvantages |
| Mass Spectrometry (MS) | Precise mass of the conjugate, confirmation of covalent addition, identification of modification site (with MS/MS) | High (fmol to pmol) | Moderate to Fast | High | Unambiguous mass confirmation, site-specific information | Requires specialized equipment and expertise, can be destructive to the sample |
| NMR Spectroscopy | Detailed structural information, monitoring reaction kinetics in real-time | Low to Moderate (µmol to nmol) | Slow | High | Provides detailed structural insights, non-destructive | Low sensitivity, requires high sample concentration and purity, complex data analysis |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., amide bond) | Moderate | Fast | Low | Rapid and non-destructive, provides information on secondary structure changes | Indirect evidence of ligation, not suitable for complex mixtures, low resolution |
| Western Blotting | Confirmation of biotinylation on a target protein, estimation of molecular weight | High (ng to pg) | Moderate | Moderate | High sensitivity and specificity for target protein, widely available | Indirect confirmation of covalent bond, semi-quantitative |
| HABA Assay | Quantification of biotin incorporation | Moderate (pmol) | Fast | Low | Simple and rapid, quantitative | Indirectly measures biotin presence, not covalent linkage; susceptible to interference |
Experimental Protocols
Mass Spectrometry (MS) Analysis
Objective: To confirm the mass increase corresponding to the addition of the this compound moiety and to potentially identify the site of ligation.
Protocol:
-
Sample Preparation:
-
Purify the this compound conjugate from unreacted reagents using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).
-
For intact protein analysis, dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a volatile buffer (e.g., ammonium bicarbonate).
-
For peptide mapping (to identify the ligation site), denature the protein, reduce and alkylate cysteine residues, and digest with a specific protease (e.g., trypsin).
-
-
MS Analysis:
-
Intact Mass Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer. Acquire the mass spectrum and compare the molecular weight of the conjugated protein with the unconjugated control. The mass difference should correspond to the mass of the this compound reagent minus the mass of N₂.
-
Peptide Mapping: Separate the digested peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). Identify peptides that show a mass shift corresponding to the biotin conjugate and sequence them to pinpoint the modified amino acid residue.
-
NMR Spectroscopy
Objective: To monitor the reaction kinetics and to obtain detailed structural information of the final conjugate.
Protocol:
-
Sample Preparation:
-
Dissolve the azide-containing molecule and the this compound reagent in a suitable deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O). The concentrations should be high enough for NMR detection (typically in the millimolar range).
-
-
NMR Analysis:
-
Acquire a series of ¹H or ³¹P NMR spectra over time to monitor the disappearance of the starting materials and the appearance of the product.
-
The chemical shifts in the final spectrum can be compared to those of the starting materials to confirm the structural changes associated with the formation of the amide bond.
-
FTIR Spectroscopy
Objective: To detect the formation of the amide bond through the appearance of characteristic vibrational bands.
Protocol:
-
Sample Preparation:
-
Prepare a thin film of the purified and dried conjugate on an appropriate IR-transparent window (e.g., CaF₂ or BaF₂). Alternatively, for proteins in solution, attenuated total reflectance (ATR)-FTIR can be used.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the conjugate and the unconjugated starting material.
-
Look for the appearance of the characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands in the spectrum of the conjugate, which are indicative of amide bond formation.
-
Western Blotting
Objective: To confirm the presence of biotin on the target protein.
Protocol:
-
SDS-PAGE: Separate the reaction mixture or purified conjugate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding.
-
Probing: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate or a biotin-specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. A band at the expected molecular weight of the target protein confirms biotinylation.
HABA Assay
Objective: To quantify the amount of biotin incorporated into the biomolecule.
Protocol:
-
Reagent Preparation: Prepare a solution of the HABA/avidin complex according to the manufacturer's instructions.
-
Measurement:
-
Measure the absorbance of the HABA/avidin solution at 500 nm.
-
Add a known amount of the purified this compound conjugate to the HABA/avidin solution.
-
The biotin in the conjugate will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
-
Quantification: Calculate the amount of biotin in the sample by comparing the change in absorbance to a standard curve generated with known concentrations of free biotin.
Visualizing the Process and Decision Making
To further clarify the experimental workflow and the logic behind selecting a confirmation method, the following diagrams are provided.
Caption: Experimental workflow for this compound ligation and subsequent confirmation.
Caption: Decision tree for selecting a suitable confirmation method.
Alternative Bioconjugation Strategies
While this compound ligation is a powerful tool, other bioorthogonal reactions are also widely used. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are popular alternatives.[1] These reactions often exhibit faster kinetics than the Staudinger ligation. The choice between these methods depends on factors such as the tolerance of the biological system to copper catalysts and the steric accessibility of the reaction sites.
References
Safety Operating Guide
Navigating the Safe Disposal of Phosphine-Biotin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Phosphine-biotin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous.[1] However, it is prudent to follow standard laboratory safety protocols when handling this or any chemical. Personal protective equipment (PPE) should always be worn to prevent direct contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
It is recommended to handle the compound in a well-ventilated area. In case of accidental contact with eyes, flush immediately with large amounts of water and seek medical advice.[1] For skin contact, rinse the affected area thoroughly with water.[1]
Step-by-Step Disposal Protocol for this compound
As this compound is not considered a hazardous substance, its disposal is more straightforward than that of hazardous materials.[1] However, it should not be disposed of down the drain or in regular solid waste without following proper laboratory procedures.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for non-hazardous solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle) designated for non-hazardous aqueous or non-halogenated organic waste, depending on the solvent used.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and compliance.
-
Attach a waste label to each container.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or estimated amount of the chemical.
-
Associated hazards (if dissolved in a hazardous solvent).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Waste
Store waste containers in a designated and secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
Step 4: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations for chemical waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
While this compound itself is not classified as a hazardous substance, the phosphine functional group is a component of highly toxic compounds like phosphine gas.[2] Therefore, maintaining a high standard of safety and adhering to proper disposal protocols is essential to ensure a safe laboratory environment. This guide provides a framework for the safe handling and disposal of this compound, but it is crucial to always consult your institution's specific guidelines and the most current Safety Data Sheet.
References
Comprehensive Safety and Handling Guide for Phosphine-Biotin Reagents
This guide provides essential safety protocols, operational procedures, and disposal plans for Phosphine-biotin, a triarylphosphine-based labeling reagent used in bioorthogonal chemistry, specifically for Staudinger ligation. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective handling in a laboratory setting.
Disclaimer: This document provides guidance based on the known properties of triarylphosphine reagents. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before beginning work.
Immediate Safety Information: Hazard Identification and PPE
This compound is an organophosphine compound, not to be confused with the extremely toxic and pyrophoric phosphine gas (PH₃). The primary hazards are associated with its reactivity and potential for irritation. The main byproduct of its use is the corresponding phosphine oxide, which is more stable but still requires proper disposal.
Hazard Summary
| Hazard Type | Description | Mitigation Measures |
| Chemical Reactivity | Triarylphosphines can slowly oxidize when exposed to air, especially when in solution.[1] This degrades the reagent and can affect experimental outcomes. | Handle under an inert atmosphere (Nitrogen or Argon). Store in a cool, dry, dark place, away from oxidizing agents. |
| Health Hazards | May cause skin, eye, and respiratory tract irritation.[2] Prolonged or repeated contact may lead to skin sensitization.[3] Inhalation of dust should be avoided. | Use appropriate Personal Protective Equipment (PPE). Handle solids and solutions in a chemical fume hood. |
| Fire Hazard | Combustible solid. Finely dispersed dust may form explosive mixtures with air.[2] | Keep away from open flames and ignition sources. Prevent dust accumulation. |
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Protects skin from direct contact. Inspect gloves before use and change immediately if contaminated. |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from spills and splashes. Must be fully buttoned. |
| General Attire | Long pants and closed-toe shoes. | Ensures full skin coverage of the lower body and feet. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Handle the solid powder and prepare solutions in a certified chemical fume hood to prevent inhalation.[4] |
Operational Plan: Handling and Experimental Protocols
Due to the air-sensitive nature of phosphine reagents, proper handling techniques are critical to maintain their integrity for successful experiments like the Staudinger ligation. The use of a glovebox or a Schlenk line is standard practice.
Workflow for Handling Solid this compound
Caption: Workflow for weighing and dissolving air-sensitive this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution for use in a Staudinger ligation experiment.
-
Preparation :
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Ensure a chemical fume hood is operational. For highly sensitive experiments, perform these steps in a glovebox or using a Schlenk line flushed with an inert gas (Argon or Nitrogen).
-
-
Equilibration :
-
Remove the this compound container from its storage location (e.g., -20°C freezer).
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the reagent.
-
-
Weighing :
-
In the fume hood or inert atmosphere, carefully transfer the desired amount of the crystalline solid into a pre-weighed, oven-dried vial.
-
Immediately and securely cap both the main reagent bottle and the vial containing the weighed portion.
-
-
Dissolution :
-
Using a syringe, add the required volume of anhydrous, degassed solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Mix by vortexing or stirring until the solid is completely dissolved.
-
-
Storage and Use :
-
Use the solution immediately for the best results.
-
If short-term storage is necessary, blanket the vial with inert gas, seal tightly with a septum cap, and store at the recommended temperature (e.g., -20°C), protected from light.
-
The Staudinger Ligation: Chemical Relationship
This compound is designed for the Staudinger ligation, a bioorthogonal reaction where the phosphine chemoselectively reacts with an azide-modified molecule (e.g., a protein or glycan) to form a stable amide bond.
Caption: Key components in the Staudinger ligation reaction.
Disposal Plan: Chemical Waste Management
Proper disposal is crucial for laboratory safety and environmental protection. Unreacted phosphine reagents and reaction byproducts must be treated as hazardous chemical waste.
Disposal Protocol: Oxidation of Phosphine Waste
A common method to deactivate residual phosphine in a waste stream is to oxidize it to the more stable and less hazardous phosphine oxide. This procedure must be performed in a fume hood.
-
Segregation : Collect all waste containing this compound or its phosphine oxide byproduct into a designated hazardous waste container. Do not mix with other waste streams.
-
Preparation for Oxidation :
-
Place the waste container in a secondary container (e.g., an ice bath) to manage any heat generated during oxidation.
-
Ensure the waste solution is being stirred to promote mixing.
-
-
Oxidation :
-
Slowly and carefully add an oxidizing agent, such as household bleach (sodium hypochlorite solution) or hydrogen peroxide, to the stirred waste solution. Caution: The addition should be dropwise as the reaction can be exothermic.
-
Continue stirring for several hours or overnight to ensure complete oxidation. A simple test, such as using a potassium iodide-starch test strip to check for the presence of excess oxidant, can confirm the reaction is complete.
-
-
Final Disposal :
-
Neutralize any remaining oxidant if necessary.
-
Label the container clearly as "Hazardous Waste: Triphenylphosphine oxide waste in [solvent]" (or similar, specifying the phosphine derivative).
-
Arrange for pickup and disposal through your institution's EHS department.
-
Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of phosphine waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
